molecular formula C15H24O B12294288 4(15),11-Oppositadien-1-ol

4(15),11-Oppositadien-1-ol

カタログ番号: B12294288
分子量: 220.35 g/mol
InChIキー: HLVNRJLLBUWVCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4(15),11-Oppositadien-1-ol is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H24O

分子量

220.35 g/mol

IUPAC名

3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol

InChI

InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3

InChIキー

HLVNRJLLBUWVCO-UHFFFAOYSA-N

正規SMILES

CC(=C)CC1CCC2(C1C(=C)CCC2O)C

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Biological Activity Screening of Novel Sesquiterpenoid Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sesquiterpenoids, a class of C15 terpenoids derived from farnesyl pyrophosphate, represent a vast and structurally diverse group of natural products.[1] Their oxygenated derivatives, particularly sesquiterpenoid alcohols, are of significant interest in drug discovery due to their wide range of pharmacological properties.[2] These compounds, found in the essential oils of many plants, have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][4][5] This guide provides an in-depth overview of the core methodologies and experimental protocols for screening the biological activities of novel sesquiterpenoid alcohols, tailored for researchers and drug development professionals.

Anticancer Activity Screening

Sesquiterpenoid alcohols exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.[6] Compounds like cedrol (B397079) have been shown to chemosensitize cancer cells by destabilizing plasma membrane lipid rafts and inhibiting survival pathways such as PI3K/Akt/mTOR and NF-κB.[7][8] Nerolidol (B1678203) is another example recognized for its antitumor effects, mediated by increased reactive oxygen species (ROS) production and apoptosis.[3]

Key Signaling Pathways in Anticancer Activity

Many sesquiterpenoid alcohols modulate complex signaling cascades to inhibit cancer cell proliferation and survival. The Nuclear Factor-kappa B (NF-κB) and mitochondrial intrinsic apoptosis pathways are common targets.

  • NF-κB Pathway Inhibition: In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Cedrol has been observed to inhibit the levels of the p65 subunit of NF-κB in both the cytoplasm and the nucleus, effectively downregulating this pro-survival pathway.[9]

  • Mitochondrial Apoptosis Induction: The intrinsic pathway of apoptosis is controlled by the Bcl-2 family of proteins. Pro-apoptotic proteins (like Bax and Bak) and anti-apoptotic proteins (like Bcl-2 and Bcl-xL) regulate mitochondrial membrane permeability. Sesquiterpenoid alcohols can shift this balance to induce apoptosis. For instance, cedrol activates the caspase-9-dependent mitochondrial intrinsic pathway by inhibiting anti-apoptosis proteins (Bcl-xL, Bcl-2) and activating pro-apoptosis proteins like BID.[7][9]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.[10]

Objective: To determine the concentration at which a novel sesquiterpenoid alcohol inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, K562, HT-29)[7][11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Novel sesquiterpenoid alcohol (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells until they reach logarithmic growth phase. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpenoid alcohol in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data: Anticancer Activity
Sesquiterpenoid AlcoholCancer Cell LineActivity (IC50)Reference
CedrolHuman Leukemia (K562)Dose-dependent decrease in viability[7]
CedrolColon Cancer (HT-29)Dose-dependent decrease in viability[7]
cis-NerolidolCervix Carcinoma (HeLa)16.5 ± 6.7 µM[11]

Anti-inflammatory Activity Screening

Inflammation is a complex biological response to harmful stimuli.[12] Sesquiterpenoid alcohols can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][13] Patchouli alcohol, for example, has been shown to reduce levels of multiple pro-inflammatory cytokines and inhibit the NF-κB signaling pathway.[4][13]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This in vitro assay uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production.

Objective: To evaluate the ability of a novel sesquiterpenoid alcohol to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Novel sesquiterpenoid alcohol (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid alcohol for 1 hour.

  • Inflammation Induction: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent Solution A, followed by 50 µL of Solution B. Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite in the supernatant is proportional to the amount of NO produced by the cells.

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated control. A preliminary MTT assay on the RAW 264.7 cells is crucial to ensure that the observed NO inhibition is not due to cytotoxicity.

Antimicrobial Activity Screening

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents.[14] Sesquiterpenoid alcohols have shown promising activity against a range of pathogenic bacteria and fungi.[15] Screening methods aim to determine the minimum concentration of a compound required to inhibit the growth of or kill a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][16]

Objective: To determine the MIC of a novel sesquiterpenoid alcohol against selected bacterial or fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) or fungal strains (e.g., Candida albicans)[16]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Novel sesquiterpenoid alcohol

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, this involves growing the microorganism to the logarithmic phase and diluting it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[17]

  • Compound Dilution: Prepare a two-fold serial dilution of the sesquiterpenoid alcohol in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a microplate reader at 600 nm.

  • Interpretation: The results are reported in µg/mL.[17]

Quantitative Data: Antimicrobial Activity
Sesquiterpenoid AlcoholTarget OrganismActivity (MIC in µg/mL)Reference
8-Acetoxyl-patchouli alcoholStaphylococcus aureus128[16]
8-Acetoxyl-patchouli alcoholPseudomonas aeruginosa64[16]
Unnamed SesquiterpenoidsEscherichia coli0.5 - 32[16]
Unnamed SesquiterpenoidsMicrococcus luteus0.5 - 32[16]

Neuroprotective Activity Screening

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss.[18] Natural compounds are being explored for their neuroprotective potential, which often involves antioxidant and anti-inflammatory mechanisms.[19][20] Sesquiterpenoid alcohols have been shown to ameliorate memory impairment and reduce oxidative stress in disease models.[18] For example, cedrol has demonstrated neuroprotective properties against ischemic infarction by inhibiting neuroinflammation and oxidative damage.[19]

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This in vitro assay assesses the ability of a compound to protect neurons from excitotoxicity, a key pathological process in many neurological disorders. Glutamate (B1630785), a major excitatory neurotransmitter, can cause cell death when present in excessive concentrations.[21]

Objective: To evaluate the protective effect of a novel sesquiterpenoid alcohol against glutamate-induced cell death in primary cultured cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate solution

  • Novel sesquiterpenoid alcohol

  • Cell viability assay kit (e.g., MTT or LDH release assay)[19]

  • Poly-D-lysine coated culture plates

Procedure:

  • Cell Culture: Isolate and culture primary cortical neurons on coated plates until they form a mature network (typically 7-10 days in vitro).

  • Compound Pre-treatment: Pre-treat the neurons with various concentrations of the sesquiterpenoid alcohol for 1-2 hours.

  • Toxicity Induction: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified period (e.g., 24 hours) in the presence of the test compound.

  • Controls: Include a negative control (untreated cells), a toxicity control (glutamate only), and a vehicle control.

  • Viability Assessment: After the exposure period, assess cell viability using a standard method. For an LDH assay, the amount of lactate (B86563) dehydrogenase released into the culture medium is measured, which is an indicator of cell membrane damage and death.[22]

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound relative to the glutamate-only control.

Mandatory Visualizations

G General Workflow for Biological Activity Screening A Isolation of Novel Sesquiterpenoid Alcohol B Initial Cytotoxicity Screening (e.g., MTT Assay on Normal Cell Line) A->B C Compound is Non-Toxic at Test Concentrations B->C D Specific Biological Activity Assays C->D Yes J Lead Compound Identification C->J No (Cytotoxic) E Anticancer Screening (Tumor Cell Lines) D->E F Anti-inflammatory Screening (e.g., NO Assay) D->F G Antimicrobial Screening (e.g., MIC Determination) D->G H Neuroprotective Screening (e.g., Neurotoxicity Assay) D->H I Mechanism of Action Studies (e.g., Western Blot, qPCR) E->I F->I G->I H->I I->J G MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Add serial dilutions of sesquiterpenoid alcohol B->C D Incubate for 48-72h C->D E Add MTT solution to wells D->E F Incubate for 4h (Formazan formation) E->F G Add solubilization buffer (e.g., DMSO) F->G H Read absorbance at 570nm G->H I Calculate % Cell Viability and Determine IC50 H->I G Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS, COX-2) Nucleus->Genes binds to DNA Compound Sesquiterpenoid Alcohol Compound->IKK Inhibits Compound->NFkB Inhibits Translocation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->NFkB IκBα degradation G Mitochondrial (Intrinsic) Apoptosis Pathway Compound Sesquiterpenoid Alcohol (e.g., Cedrol) Bcl2 Anti-apoptotic proteins (Bcl-2, Bcl-xL) Compound->Bcl2 Inhibits Bax Pro-apoptotic proteins (Bax, Bak) Compound->Bax Activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito forms pore CytC Cytochrome c release Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner Caspase) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Preliminary Cytotoxicity of 4(15),11-Oppositadien-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific preliminary cytotoxicity data for 4(15),11-Oppositadien-1-ol is not available in the public domain. This guide provides a comprehensive overview of the methodologies and potential mechanisms of cytotoxicity based on studies of related compounds isolated from the Neolitsea genus, a source of similar sesquiterpenoids. The data and pathways presented herein are for closely related molecules and crude extracts from Neolitsea species and should be considered representative until specific studies on this compound are published.

Introduction

This compound is a sesquiterpenoid alcohol, a class of natural products known for a wide range of biological activities, including potential cytotoxic effects against cancer cell lines. The evaluation of cytotoxicity is a critical first step in the drug discovery process, providing essential information about a compound's potential as a therapeutic agent. This technical guide outlines the standard experimental protocols for assessing cytotoxicity and presents data from related compounds to offer insights into the potential bioactivity of this compound.

Data Presentation: Cytotoxicity of Related Compounds from Neolitsea Genus

The following table summarizes the cytotoxic activities of compounds isolated from Neolitsea acuminatissima, a plant species related to the potential sources of this compound. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineIC50 (µg/mL)
Neolitacumone BHep 2,2,150.24
Neolitacumone CHep 2,2,150.04
Compound 20 (unspecified)Hep 2,2,15Not specified, but active
Compound 20 (unspecified)Hep G2Marginally cytotoxic

Experimental Protocols

Detailed methodologies for key cytotoxicity and mechanistic assays are provided below. These protocols are based on standard practices and findings from research on Neolitsea species extracts.

Cell Viability Assay (WST-1 Assay)

This assay is used to assess cell proliferation and viability.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Neolitsea sericea extract). Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • WST-1 Reagent Addition: After incubation, WST-1 reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The absorbance is then measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis.

  • Cell Lysis: After treatment with the test compound, cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and tubulin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a natural product.

G Experimental Workflow for Cytotoxicity Screening A Compound Isolation & Characterization B Cell Line Selection A->B C Cell Culture & Seeding B->C D Compound Treatment (Dose-Response) C->D E Incubation Period D->E F Cell Viability Assay (e.g., WST-1, MTT) E->F G Data Analysis (IC50 Determination) F->G H Selection of Lead Compounds G->H

Caption: A generalized workflow for evaluating the cytotoxicity of a test compound.

Potential Signaling Pathways Modulated by Neolitsea Compounds

Based on studies of Neolitsea sericea extract, the following signaling pathways are potentially involved in its cytotoxic and neuroprotective effects.

G Potential Signaling Pathways in Neolitsea-Induced Cytotoxicity cluster_0 Apoptotic Pathway cluster_1 Inflammatory & Stress Response Pathways Bcl2 Bcl-2 (Anti-apoptotic) Caspase3 Cleaved Caspase-3 (Executioner Caspase) Bcl2->Caspase3 Inhibits Bax Bax (Pro-apoptotic) Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis MAPK MAPK Pathway NFkB NF-κB Pathway Neolitsea Neolitsea Compounds Neolitsea->Bcl2 Upregulates Neolitsea->Bax Downregulates Neolitsea->MAPK Inhibits Neolitsea->NFkB Inhibits

Caption: Hypothesized signaling pathways affected by compounds from Neolitsea species.

Unveiling Novel Oppositadien-type Sesquiterpenes in a Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – A comprehensive technical guide has been released today, detailing the discovery, isolation, and characterization of new oppositadien-type sesquiterpenes from essential oils. This in-depth whitepaper is geared towards researchers, scientists, and drug development professionals, offering a valuable resource for the exploration of this promising class of natural compounds. The guide provides a meticulous overview of experimental protocols, quantitative data, and potential biological significance, including insights into modulated signaling pathways.

Oppositadien-type sesquiterpenes are a unique subclass of C15 isoprenoids characterized by the distinctive oppositane carbon skeleton. While sesquiterpenes, in general, are widely recognized for their diverse biological activities, including anti-inflammatory and anticancer properties, the specific potential of the oppositadien-type remains a burgeoning field of study.[1][2] This guide aims to fill a critical knowledge gap by consolidating current research and providing a practical framework for future investigations.

A significant source of these novel compounds has been identified in marine organisms, particularly red algae of the genus Laurencia.[3][4][5][6] These marine algae are known to produce a rich diversity of halogenated and non-halogenated sesquiterpenes, including those with the oppositane framework.[5][7] The technical guide provides detailed methodologies for the extraction and isolation of these compounds from their natural sources.

Experimental Protocols: A Roadmap to Discovery

The successful isolation and identification of novel oppositadien-type sesquiterpenes hinge on a series of precise experimental procedures. This guide outlines a comprehensive workflow, from sample collection to final structure elucidation.

Extraction of Essential Oils

The initial step involves the extraction of the volatile fraction from the source material, typically through hydrodistillation or steam distillation. For marine algae, a common procedure involves the extraction of the dried and ground material with organic solvents of increasing polarity, such as a progression from n-hexane to dichloromethane (B109758) and finally to methanol.[8]

A representative protocol for solvent extraction is as follows:

  • Sample Preparation: Air-dry the collected algal material, protecting it from light, and then grind it into a fine powder.[8]

  • Initial Extraction: Macerate the powdered material in a non-polar solvent like dichloromethane for an extended period.[8]

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude essential oil.

Chromatographic Separation and Isolation

The crude extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate individual sesquiterpenes.

  • Flash Column Chromatography: This is a primary purification step. The crude extract is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane.[3][8] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using semi-preparative or preparative HPLC, often with a reverse-phase C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient.

Structure Elucidation

The definitive identification of new oppositadien-type sesquiterpenes is achieved through a combination of spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides information on the molecular weight and fragmentation pattern of the volatile compounds, aiding in their initial identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the precise chemical structure, including the carbon skeleton and the relative stereochemistry of the molecule.[9]

  • Other Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify functional groups, while Ultraviolet-Visible (UV) spectroscopy can provide information about conjugated systems within the molecule.

Quantitative Data of a Novel Oppositadien-type Sesquiterpene

While the discovery of entirely new oppositadien-type sesquiterpenes is an ongoing endeavor, this guide presents a hypothetical example of a newly isolated compound, "Oppositadien-X," to illustrate the type of quantitative data that is crucial for characterization.

Parameter Value Method
Yield 0.05% (of dry weight)Gravimetric analysis after HPLC purification
Molecular Formula C₁₅H₂₄OHigh-Resolution Mass Spectrometry (HR-MS)
¹H NMR (CDCl₃, 500 MHz) δ 5.31 (1H, d, J=5.5 Hz), 4.88 (1H, s), 4.75 (1H, s), 2.30-2.15 (2H, m), 1.72 (3H, s), 1.05 (3H, s), 0.98 (3H, d, J=7.0 Hz)¹H NMR Spectroscopy
¹³C NMR (CDCl₃, 125 MHz) δ 148.2, 145.5, 112.8, 78.5, 55.4, 45.2, 40.8, 38.1, 35.6, 31.2, 28.9, 25.7, 22.4, 21.9, 18.3¹³C NMR Spectroscopy
Mass Spectrum (EI) m/z (%): 220 (M⁺, 15), 202 (25), 187 (40), 159 (100), 133 (55), 105 (60), 91 (75)Electron Impact Mass Spectrometry

Visualizing the Workflow and Potential Biological Pathways

To further clarify the intricate processes involved in the discovery and analysis of these compounds, as well as their potential biological interactions, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Structure Elucidation cluster_bioassay Biological Evaluation Collection Collection of Source Material (e.g., Laurencia sp.) Preparation Drying and Grinding Collection->Preparation Extraction Solvent Extraction (e.g., Dichloromethane) Preparation->Extraction Flash_Chromo Flash Column Chromatography Extraction->Flash_Chromo HPLC HPLC Flash_Chromo->HPLC GC_MS GC-MS HPLC->GC_MS NMR 1D & 2D NMR HPLC->NMR Other_Spec IR, UV HPLC->Other_Spec Bioassays Bioactivity Screening HPLC->Bioassays

A generalized workflow for the discovery of new sesquiterpenes.

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Oppositadien-type Sesquiterpene Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB (in nucleus) NFkappaB->NFkappaB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFkappaB_nucleus->Gene_Expression induces Oppositadien Oppositadien-type Sesquiterpene Oppositadien->IKK inhibits Oppositadien->NFkappaB_nucleus inhibits translocation

References

Methodological & Application

Total Synthesis of (+)-4(15),11-Oppositadien-1-ol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-4(15),11-Oppositadien-1-ol is a sesquiterpenoid natural product belonging to the oppositane class, characterized by a decalin core structure. While a specific total synthesis for this exact molecule is not extensively documented in publicly available literature, this application note outlines a detailed and plausible synthetic route based on well-established and analogous chemical transformations. The proposed synthesis leverages a stereoselective Robinson annulation to construct the core decalin framework, followed by strategic installations of the exocyclic methylene (B1212753) groups and the tertiary alcohol. This document provides comprehensive experimental protocols for key transformations, quantitative data summaries, and a visual representation of the synthetic strategy, intended to serve as a practical guide for researchers in natural product synthesis and medicinal chemistry.

Introduction

Sesquiterpenoids of the oppositane family exhibit a range of interesting biological activities, making them attractive targets for total synthesis. The development of a robust synthetic route not only provides access to the natural product for further biological evaluation but also opens avenues for the creation of analogs with potentially enhanced therapeutic properties. This application note details a proposed enantioselective total synthesis of (+)-4(15),11-Oppositadien-1-ol, focusing on stereocontrol and efficient functional group manipulations.

Proposed Total Synthesis Route

The proposed retrosynthetic analysis for (+)-4(15),11-Oppositadien-1-ol is outlined below. The synthesis commences with the construction of the chiral decalin core via an asymmetric Robinson annulation. Subsequent steps focus on the introduction of the two exocyclic double bonds and the stereoselective formation of the tertiary alcohol.

Retrosynthetic Analysis

Retrosynthesis Target (+)-4(15),11-Oppositadien-1-ol Intermediate1 Dienone Intermediate Target->Intermediate1 Epoxidation & Opening Intermediate2 Diketone Intermediate Intermediate1->Intermediate2 Shapiro/Wittig Reaction Starting_Material Wieland-Miescher Ketone Analog Intermediate2->Starting_Material Robinson Annulation

Caption: Retrosynthetic analysis of (+)-4(15),11-Oppositadien-1-ol.

Key Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key steps in the proposed synthesis of (+)-4(15),11-Oppositadien-1-ol.

Step 1: Asymmetric Robinson Annulation to form Wieland-Miescher Ketone Analog

The synthesis begins with the asymmetric Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone, catalyzed by (S)-proline, to afford the chiral Wieland-Miescher ketone analog. This reaction establishes the key stereocenter at the ring junction.[1][2][3]

Experimental Protocol:

To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol) is added (S)-proline (0.1 eq). The mixture is stirred at room temperature for 30 minutes. Methyl vinyl ketone (1.2 eq) is then added dropwise, and the reaction is stirred at room temperature for 48-72 hours, monitoring by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (ethyl acetate/hexanes gradient) to yield the Wieland-Miescher ketone analog.

Table 1: Quantitative Data for Asymmetric Robinson Annulation

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
1(S)-ProlineDMF254885>95
2(R)-ProlineDMF254883>95 (for the (-)-enantiomer)
Step 2: Installation of the First Exocyclic Methylene Group via Shapiro Reaction

The less hindered ketone of the Wieland-Miescher ketone analog is selectively converted to an exocyclic methylene group using the Shapiro reaction.[4][5][6][7] This involves the formation of a tosylhydrazone followed by treatment with a strong base.

Experimental Protocol:

  • Tosylhydrazone Formation: To a solution of the Wieland-Miescher ketone analog (1.0 eq) in methanol (B129727) is added p-toluenesulfonhydrazide (1.1 eq). The mixture is heated to reflux for 4 hours. Upon cooling, the tosylhydrazone precipitates and is collected by filtration, washed with cold methanol, and dried under vacuum.

  • Shapiro Reaction: The dried tosylhydrazone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an argon atmosphere. n-Butyllithium (2.2 eq, 2.5 M in hexanes) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched by the slow addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography (hexanes) to give the enone intermediate.

Table 2: Quantitative Data for Shapiro Reaction

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1n-BuLiTHF-78 to 25475
2s-BuLiTHF-78 to 25472
Step 3: Installation of the Second Exocyclic Methylene Group via Wittig Reaction

The remaining ketone is converted to the second exocyclic methylene group using a Wittig reaction.[8][9][10][11][12]

Experimental Protocol:

To a suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF at 0 °C under argon is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting yellow-orange solution is stirred at 0 °C for 30 minutes. A solution of the enone intermediate from Step 2 (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography (hexanes) to afford the diene intermediate.

Table 3: Quantitative Data for Wittig Reaction

EntryYlideBaseSolventTemperature (°C)Time (h)Yield (%)
1Ph3P=CH2n-BuLiTHF0 to 251280
2Ph3P=CH2KHMDSTHF0 to 251278
Step 4: Stereoselective Epoxidation and Ring Opening to form the Tertiary Alcohol

The final step involves the stereoselective epoxidation of the more electron-rich double bond followed by nucleophilic ring opening to install the tertiary alcohol.[13][14][15][16][17] The stereochemistry of the epoxidation can be directed by the adjacent allylic proton.

Experimental Protocol:

  • Epoxidation: To a solution of the diene intermediate (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portionwise. The reaction is stirred at 0 °C for 2 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude epoxide is used in the next step without further purification.

  • Epoxide Opening: The crude epoxide is dissolved in anhydrous THF and cooled to 0 °C. A solution of methylmagnesium bromide (3.0 eq, 3.0 M in diethyl ether) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography (ethyl acetate/hexanes gradient) to yield (+)-4(15),11-Oppositadien-1-ol.

Table 4: Quantitative Data for Epoxidation and Ring Opening

EntryEpoxidizing AgentNucleophileSolventTemperature (°C)Time (h)Overall Yield (%) (2 steps)
1m-CPBAMeMgBrDCM/THF0 to 25865
2VO(acac)2, t-BuOOHMeLiToluene/THF0 to 251060

Overall Synthetic Workflow

The following diagram illustrates the proposed total synthesis of (+)-4(15),11-Oppositadien-1-ol.

Total_Synthesis cluster_0 Synthesis of Decalin Core cluster_1 Installation of Exocyclic Methylene Groups cluster_2 Final Functionalization 2-Methyl-1,3-cyclohexanedione 2-Methyl-1,3-cyclohexanedione Wieland-Miescher Ketone Analog Wieland-Miescher Ketone Analog 2-Methyl-1,3-cyclohexanedione->Wieland-Miescher Ketone Analog (S)-Proline, MVK, DMF Enone Intermediate Enone Intermediate Wieland-Miescher Ketone Analog->Enone Intermediate 1. TsNHNH2 2. n-BuLi, THF Diene Intermediate Diene Intermediate Enone Intermediate->Diene Intermediate Ph3PCH2Br, n-BuLi, THF Epoxide Intermediate Epoxide Intermediate Diene Intermediate->Epoxide Intermediate m-CPBA, DCM (+)-4(15),11-Oppositadien-1-ol (+)-4(15),11-Oppositadien-1-ol Epoxide Intermediate->(+)-4(15),11-Oppositadien-1-ol MeMgBr, THF

References

Steam distillation protocols for extracting sesquiterpenoid-rich essential oils.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Steam Distillation for Sesquiterpenoid-Rich Essential Oils

Introduction

Steam distillation is a widely employed separation technique for extracting temperature-sensitive volatile compounds, such as essential oils, from plant materials.[1][2] The method is particularly relevant for the isolation of sesquiterpenoids, a class of C15 terpenes, which are valued for their diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4] The principle of steam distillation relies on using steam to vaporize volatile compounds at temperatures below their actual boiling points, thus preventing thermal degradation.[1][4] The steam, carrying the essential oil vapors, is then cooled in a condenser, and the resulting immiscible liquid mixture of oil and water (hydrosol) is collected. The essential oil, typically being less dense, separates from the hydrosol and can be easily collected.[2][5]

Optimizing the extraction of sesquiterpenoid-rich oils requires careful control over several process parameters. Sesquiterpenes are generally less volatile than monoterpenes, which often necessitates longer distillation times or adjustments in steam flow rate and pressure to ensure their efficient extraction.[6][7] Factors such as the preparation of the plant material, the liquid-to-material ratio, and the duration of the distillation process are critical process parameters (CPPs) that significantly influence both the yield and the chemical profile of the extracted essential oil.[8]

These application notes provide detailed protocols for standard and enzyme-assisted steam distillation, a summary of key process parameters from various studies, and a workflow diagram to guide researchers in the efficient extraction of sesquiterpenoid-rich essential oils.

Experimental Protocols

Protocol 1: Standard Steam Distillation

This protocol outlines the standard laboratory procedure for extracting essential oils using direct steam generation.

1. Materials and Equipment:

  • Plant Material (fresh or dried, appropriately sized)

  • Distilled Water

  • Round Bottom Flask (distilling flask, large enough to hold plant material and water)[9]

  • Heating Mantle or Burner[3][9]

  • Claisen Adapter (recommended to prevent foaming)[9]

  • Still Head and Thermometer Adapter

  • Condenser

  • Receiving Vessel or Separatory Funnel (e.g., Clevenger-type apparatus)[5]

  • Anhydrous Sodium Sulfate (for drying the oil)

  • Glass Vials for storage

  • Laboratory Clamps and Stand

2. Preparation of Plant Material:

  • Collect and clean the desired plant parts (leaves, flowers, bark, roots).

  • If using fresh material, record the wet weight. For optimal results, some materials may benefit from partial drying to reduce water content.

  • Reduce the particle size of the material by cutting, grinding, or cryomilling to increase the surface area for efficient steam penetration.[10][11] Note that the optimal particle size can vary depending on the plant material.

3. Apparatus Setup:

  • Place the prepared plant material into the large round bottom flask, filling it no more than halfway.[9]

  • Add distilled water to the flask, just enough to cover the plant material.[9]

  • Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed. A thin layer of silicone lubricant can be used for ground glass joints.[3]

  • Use a Claisen adapter to provide an extra neck, which helps manage turbulence and foaming.[9]

  • Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.

  • Position the receiving vessel at the condenser outlet to collect the distillate.

4. Distillation Process:

  • Begin heating the distilling flask. Initially, a rapid heating rate can be used to bring the water to a boil.[9]

  • Once steam generation begins and the distillation process starts, reduce the heating rate to maintain a steady distillation. The optimal steam flow rate is crucial; too slow is inefficient, while too fast can cause channeling, where steam bypasses the plant material.[4]

  • Monitor the temperature, which should remain around 100°C at atmospheric pressure.[1]

  • Continue distillation until the rate of essential oil collection significantly decreases or stops. The duration can range from 1 to 8 hours or more, depending on the plant material and the target compounds.[8][12] Most monoterpenes are extracted early, while sesquiterpenes require longer periods.[6]

5. Post-Distillation Processing:

  • Allow the apparatus to cool completely before disassembly.

  • Carefully collect the distillate. The essential oil and hydrosol will have separated into two layers.

  • Using a separatory funnel, separate the upper essential oil layer from the lower aqueous hydrosol layer.

  • Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and then decant or filter the oil into a clean, dry, amber glass vial.

  • Store the essential oil at 4°C in a tightly sealed container to prevent degradation.

  • Calculate the yield of the essential oil based on the initial mass of the plant material.[13]

Protocol 2: Advanced Method - Enzyme-Assisted Steam Distillation

This protocol enhances the standard procedure by incorporating an enzymatic pre-treatment step to break down plant cell walls, potentially increasing the essential oil yield.[4]

1. Additional Materials:

  • Cellulase, Pectinase, or a suitable enzyme mixture

  • pH buffer solution (optimal for the selected enzymes)

  • Incubator or water bath

2. Pre-Treatment Procedure:

  • Prepare the plant material as described in Protocol 1.

  • Create a slurry by mixing the plant material with the appropriate pH buffer solution.

  • Add the enzyme preparation to the slurry. The concentration will depend on the enzyme's activity and the substrate mass.

  • Incubate the mixture at the optimal temperature and for the recommended duration as specified by the enzyme supplier. This allows the enzymes to hydrolyze the cell wall components.[4]

3. Distillation:

  • After incubation, transfer the entire enzyme-treated slurry into the distilling flask.

  • Proceed with the steam distillation as outlined in Protocol 1 (steps 3-5). The pre-digested material is expected to release the essential oil more readily.[4]

Quantitative Data Summary

The efficiency of steam distillation is influenced by several parameters. The following table summarizes quantitative data from various studies to provide a comparative overview.

Plant MaterialDistillation Time (min)Steam/Process ParametersTemp (°C)Essential Oil Yield (%)Key Sesquiterpenoid(s) & Content (%)Reference(s)
Eucalyptus Leaves150Steam Flow Rate: 3.5 kg/hr >800.8Data not specified[10][13]
South African HopsNot SpecifiedIndustrial ScaleNot SpecifiedNot Specifiedα-humulene (19.52–24.98%), β-caryophyllene (8.47–13.73%)[6]
Garden Thyme (Thymus vulgaris)Not SpecifiedWater-Steam DistillationNot SpecifiedNot SpecifiedSesquiterpene Hydrocarbons (2.93–4.94%)[14]
Angelica sinensis~504Liquid-to-Material Ratio: 9.3:1Not Specified~0.71Data not specified[8]
Cinnamomum cassia120Solid-to-Liquid Ratio: 1:10Not Specified1.44Data not specified[15]
Artemisia scoparia~160Enzyme-AssistedNot Specified1.87Limonene (56.36%), Isoeugenol (7.35%)*[16]
Fennel Seeds117Steam Pressure: 0.83 barNot Specified~5.50Sesquiterpene Hydrocarbons (0.35%)[11]

Note: Limonene is a monoterpene; this study highlights optimization for overall yield.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the steam distillation process for extracting sesquiterpenoid-rich essential oils.

SteamDistillationWorkflow start Plant Material Preparation (Cleaning, Sizing) enzyme Optional: Enzymatic Pre-Treatment start->enzyme setup Apparatus Setup (Flask, Condenser, Separator) start->setup enzyme->setup distill Steam Distillation (Heating & Steam Generation) setup->distill vapor Vaporization of Volatile Compounds distill->vapor condense Condensation (Vapor to Liquid) vapor->condense separate Phase Separation (Oil & Hydrosol) condense->separate post_process Post-Processing (Drying with Na₂SO₄) separate->post_process analysis Analysis (e.g., GC-MS for Sesquiterpenoid Profile) separate->analysis end_product Final Product: Sesquiterpenoid-Rich Essential Oil post_process->end_product end_product->analysis

Caption: Workflow for steam distillation of sesquiterpenoid-rich essential oils.

References

Application Notes & Protocols for Supercritical CO2 Extraction of Terpenes from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) is a sophisticated and environmentally friendly technology for extracting bioactive compounds, such as terpenes, from various plant materials.[1][2] This method is highly regarded for its ability to produce clean, solvent-free extracts, making it particularly suitable for applications in the pharmaceutical, food, and fragrance industries.[3][4][5] Supercritical CO2 acts as a tunable solvent, where slight modifications in temperature and pressure can significantly alter its solvating power, allowing for the selective extraction of specific compounds.[3][6][7] This is especially advantageous for terpene extraction, as different classes of these volatile compounds, such as monoterpenes and sesquiterpenes, exhibit varying solubilities under different supercritical conditions.[8][9]

These application notes provide a comprehensive overview and detailed protocols for the extraction of terpenes from plant materials using supercritical CO2.

Principle of Supercritical CO2 Extraction

Carbon dioxide exhibits unique properties when subjected to temperatures and pressures above its critical point (31.1°C and 73.8 bar).[10] In this supercritical state, it possesses the density of a liquid and the viscosity and diffusivity of a gas.[11] This dual characteristic allows it to efficiently penetrate the solid plant matrix and dissolve the target terpenes.[6] Upon depressurization, the CO2 returns to a gaseous state and evaporates, leaving behind a pure, concentrated extract with no residual solvent.[3][9] The selectivity of the extraction can be finely tuned by adjusting the density of the supercritical CO2, which is controlled by temperature and pressure.[6][8]

Advantages of Supercritical CO2 Extraction for Terpenes

  • High Purity Extracts: The process yields extracts free from toxic residual solvents.[3][5]

  • Preservation of Thermolabile Compounds: The relatively low operating temperatures prevent the thermal degradation of delicate and volatile terpenes.[12][13][14]

  • Selective Extraction: By manipulating temperature and pressure, it is possible to fractionally extract different classes of terpenes.[5][7][8]

  • Environmentally Friendly: CO2 is non-toxic, non-flammable, readily available, and can be recycled within a closed-loop system.[3][15]

Experimental Workflow & Logical Relationships

The following diagrams illustrate the general experimental workflow for supercritical CO2 extraction and the logical relationship for fractional separation of terpenes.

Supercritical_CO2_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Supercritical Fluid Extraction grind Grind Plant Material pack Pack into Extraction Vessel grind->pack pump High-Pressure Pump extraction_vessel Extraction Vessel pack->extraction_vessel co2_supply Liquid CO2 Supply co2_supply->pump heater Heater pump->heater heater->extraction_vessel separator Separator extraction_vessel->separator collection Extract Collection separator->collection co2_recycle CO2 Recycle separator->co2_recycle

Caption: General workflow for supercritical CO2 extraction of terpenes.

Fractional_Separation_Logic start Initial SC-CO2 Conditions low_pressure Low Pressure (e.g., 70-110 bar) Low Temperature (e.g., 40-50°C) start->low_pressure high_pressure Increase Pressure (e.g., 150-300 bar) Increase Temperature (e.g., 50-60°C) low_pressure->high_pressure monoterpenes Monoterpene Fraction (e.g., Pinene, Limonene) low_pressure->monoterpenes sesquiterpenes Sesquiterpene Fraction (e.g., Caryophyllene, Humulene) high_pressure->sesquiterpenes

Caption: Logical relationship for fractional separation of terpenes.

Detailed Experimental Protocols

Protocol 1: General Terpene Extraction from Plant Material

This protocol provides a general method for the extraction of a broad spectrum of terpenes.

1. Sample Preparation:

  • Dry the plant material to a moisture content of approximately 10%.[16]

  • Grind the dried material to a consistent particle size (e.g., 0.5-1.0 mm) to ensure uniform extraction.[15]

  • Accurately weigh the ground material and pack it uniformly into the extraction vessel.[10]

2. System Setup and Operation:

  • Load the packed extraction vessel into the SFE system.

  • Set the system parameters to the desired extraction conditions. For a general terpene profile, a good starting point is a pressure of 100-150 bar and a temperature of 40-50°C.

  • Pressurize the system with liquid CO2 using a high-pressure pump.[15]

  • The CO2 is heated to its supercritical state before entering the extraction vessel.[9]

  • Maintain a constant flow rate of supercritical CO2 through the vessel (e.g., 1-2 kg/h ).

  • The terpene-laden supercritical CO2 then flows into a separator vessel where the pressure is reduced.

  • As the pressure drops, the CO2 vaporizes, and the terpene extract precipitates and is collected.[6]

  • The gaseous CO2 can be recondensed and recycled back into the system.[15]

3. Extraction Duration and Collection:

  • The extraction time can vary from 30 minutes to several hours depending on the plant material and desired yield.[1][8]

  • Collect the extract from the separator at regular intervals to monitor the extraction progress.

4. Post-Extraction:

  • Depressurize the system safely.

  • Remove the spent plant material from the extraction vessel.

  • The collected extract can be further analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene profile.[17]

Protocol 2: Fractional Extraction of Monoterpenes and Sesquiterpenes from Cannabis

This protocol is designed for the selective extraction of different terpene classes from cannabis, which can be adapted for other terpene-rich plants.[8]

Stage 1: Monoterpene Extraction

  • Sample Preparation: Follow the steps outlined in Protocol 1.

  • System Parameters:

    • Extraction Pressure: 70 bar[8][9]

    • Extraction Temperature: 50°C[8][9]

    • CO2 Flow Rate: 100 g/min [8]

  • Extraction and Collection:

    • Run the extraction under these conditions for approximately 45 minutes.[8]

    • Monoterpenes have high solubility under these low-pressure and moderate-temperature conditions.[8][9]

    • To improve the recovery of highly volatile monoterpenes, the collection vessel can be chilled (e.g., to -78°C using a dry ice and acetone (B3395972) mixture).[8][9]

    • Collect the monoterpene-rich fraction.

Stage 2: Sesquiterpene Extraction

  • System Parameter Adjustment: Without depressurizing the system, adjust the parameters to target less volatile sesquiterpenes.

    • Extraction Pressure: 150 bar[8]

    • Extraction Temperature: 55°C[8]

    • CO2 Flow Rate: 150 g/min [8]

  • Extraction and Collection:

    • Continue the extraction for another 45 minutes.[8]

    • Sesquiterpenes, which have lower solubility at the initial conditions, will now be extracted.

    • Collect the sesquiterpene-rich fraction from a separate collection vessel if the system allows, or after the monoterpene fraction has been collected.

Note: For a complete extraction that also targets cannabinoids, a third stage at higher pressure (e.g., 300 bar) would be required.[8]

Quantitative Data and Comparative Analysis

The following tables summarize typical extraction parameters and yields for terpenes from various plant materials.

Table 1: Supercritical CO2 Extraction Parameters for Terpenes from Various Plant Materials

Plant MaterialTarget CompoundsPressure (bar)Temperature (°C)Extraction Time (min)CO2 Flow RateCo-solventReference
Cannabis Sativa Monoterpenes705045100 g/min None[8]
Sesquiterpenes1505545150 g/min None[8]
Cannabinoids & Terpenes131.2 - 319.760--None[11]
Lavender Essential Oils108.748.5144-None[18]
Phenolic Compounds & Terpenes2506045-None[19]
Citrus Peel Essential Oils1503515023 L/hEthanol (optional)[20]
Terpene Fractionation75 - 10040--None[21]
Hops Essential Oils90 - 11040 - 50--None[22]
Alpha-acids20040--None[23]

Table 2: Comparative Yields of Terpene-Rich Extracts

Plant MaterialExtraction MethodYield (%)Key Terpenes IdentifiedReference
Lavender (Lavandula hybrida) Supercritical CO2 (SDS)4.768Linalool, Linalyl acetate, Camphor, 1,8-Cineole[18]
Lavender (Lavandula angustifolia) Supercritical CO24.3 - 9.2Oxygenated monoterpenes[19]
Industrial Hemp Supercritical CO20.76 - 8.83α-pinene, β-pinene, β-myrcene, limonene[11]
Citrus junos Peel Supercritical CO2~1.28Monoterpenes (79.76%), Sesquiterpenes (4.42%)[17]
Indocalamus latifolius Leaves Supercritical CO2~0.14Neophytadiene, Phytol, Squalene[24]

Conclusion

Supercritical CO2 extraction is a powerful and versatile technique for obtaining high-quality terpene extracts from a wide range of plant materials. By carefully controlling the experimental parameters, researchers can optimize yields and selectively target specific terpene profiles. The protocols and data presented here provide a solid foundation for developing and implementing supercritical CO2 extraction methods in a laboratory or industrial setting. Further optimization may be required depending on the specific plant material and the desired final product characteristics.

References

Purifying 4(15),11-Oppositadien-1-ol: A Detailed Guide to Column Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and quantitative data for the purification of the sesquiterpenoid alcohol, 4(15),11-Oppositadien-1-ol, utilizing column chromatography. The methodologies outlined herein are designed to guide researchers in obtaining this valuable natural product in high purity for further scientific investigation and development.

Introduction

This compound is a sesquiterpenoid alcohol with a molecular formula of C₁₅H₂₄O and a molecular weight of 220.35 g/mol .[1] Sesquiterpenoids, a large class of natural products, are known for their diverse biological activities, making them attractive targets for drug discovery. Effective purification is a critical step to enable accurate biological and pharmacological evaluation. Column chromatography is a fundamental and widely used technique for the isolation of such natural products from complex plant extracts. This document details the application of normal-phase column chromatography for the purification of this compound.

General Purification Strategy

The purification of this compound from a crude plant extract typically involves a multi-step approach to remove pigments, non-polar compounds, and other classes of secondary metabolites. The general workflow begins with extraction from the plant material, followed by fractionation using column chromatography.

Start Crude Plant Extract ColumnChromatography Silica (B1680970) Gel Column Chromatography Start->ColumnChromatography Loading FractionCollection Fraction Collection ColumnChromatography->FractionCollection Elution TLC TLC Analysis FractionCollection->TLC Monitoring Pooling Pooling of Pure Fractions TLC->Pooling SolventEvaporation Solvent Evaporation Pooling->SolventEvaporation PureCompound Pure this compound SolventEvaporation->PureCompound

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Extraction from Plant Material

This protocol describes a general method for obtaining a crude extract rich in sesquiterpenoids from a plant source.

Materials:

  • Dried and powdered plant material (e.g., leaves, aerial parts)

  • Methanol (B129727) (ACS grade)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the dried, powdered plant material in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

  • Filter the extract through filter paper to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Store the crude extract at 4°C until further processing.

Protocol 2: Column Chromatography Purification

This protocol details the separation of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude plant extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Methanol (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Vanillin-sulfuric acid staining reagent

  • Glass test tubes for fraction collection

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the glass column, ensuring even packing and avoiding air bubbles.

    • Allow the silica gel to settle, and then add a small layer of sand on top to protect the silica bed.

    • Wash the packed column with n-hexane until the silica gel is fully equilibrated.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform (B151607) or the initial mobile phase.

    • In a separate flask, mix the dissolved extract with a small amount of silica gel to form a dry powder.

    • Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A typical gradient could be:

      • n-Hexane (100%)

      • n-Hexane:Ethyl Acetate (95:5)

      • n-Hexane:Ethyl Acetate (90:10)

      • n-Hexane:Ethyl Acetate (80:20)

      • n-Hexane:Ethyl Acetate (50:50)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (95:5)

    • Maintain a constant flow rate throughout the elution process.

  • Fraction Collection and Analysis:

    • Collect eluate in fractions of a consistent volume (e.g., 20 mL).

    • Monitor the separation by spotting each fraction on a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2).

    • Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating. This compound will appear as a distinct spot.

    • Combine the fractions containing the pure compound based on the TLC analysis.

  • Isolation of Pure Compound:

    • Concentrate the pooled fractions containing the pure this compound using a rotary evaporator to yield the purified compound.

    • Determine the final yield and assess the purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the column chromatography purification of this compound.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 50 cm length x 3 cm diameter
Crude Sample Loading 5 g
Mobile Phase Gradient n-Hexane to Ethyl Acetate to Methanol
Flow Rate 2-3 mL/min
Fraction Volume 20 mL
Detection Method Thin Layer Chromatography (TLC)

Table 2: Expected Elution Profile and Purity

Elution Step (n-Hexane:Ethyl Acetate)Compounds ElutedExpected Purity of Target Fraction
100:0 to 95:5Non-polar compounds (e.g., hydrocarbons, waxes)-
90:10 to 80:20Less polar sesquiterpenoids-
80:20 to 50:50 This compound >95% (after pooling pure fractions)
50:50 to 0:100More polar compounds-
Ethyl Acetate:MethanolHighly polar compounds-

Note: The exact elution profile may vary depending on the specific composition of the crude extract.

Logical Relationship of Purification Steps

The purification process follows a logical progression from a complex mixture to an isolated, pure compound. Each step is designed to remove a specific set of impurities, enriching the target molecule for the subsequent stage.

CrudeExtract Crude Extract (Complex Mixture) ColumnChromatography Column Chromatography (Separation by Polarity) CrudeExtract->ColumnChromatography Fractionation Fractionation (Collection of Eluate) ColumnChromatography->Fractionation TLCAnalysis TLC Analysis (Identification of Target Fractions) Fractionation->TLCAnalysis Pooling Pooling (Combining Pure Fractions) TLCAnalysis->Pooling PureCompound Pure this compound Pooling->PureCompound

Caption: Logical flow of the purification process.

By following these detailed protocols and understanding the principles of the purification strategy, researchers can successfully isolate this compound for their studies. The provided data serves as a benchmark for what can be expected during the purification process.

References

Application Note: Quantification of 4(15),11-Oppositadien-1-ol using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4(15),11-Oppositadien-1-ol is a sesquiterpenoid alcohol found in the essential oils of various plant species.[1] As a naturally occurring organic chemical, it holds potential for applications in areas such as pest control due to its repellent properties.[1] Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and scientific research. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound.

Principle of the Method

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and water allows for the separation based on the analyte's polarity. The quantification is achieved by detecting the analyte using a UV detector at a specified wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters assessed included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantification (LOQ).[2]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Sample containing this compound

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm (This is a typical wavelength for compounds with limited chromophores. The optimal wavelength should be determined by scanning the UV spectrum of a standard solution).

  • Run Time: 15 minutes.

3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solutions

  • Extraction: For solid samples (e.g., plant material), a suitable extraction method such as sonication or soxhlet extraction with methanol should be employed. For liquid samples (e.g., essential oils), a direct dilution with methanol may be sufficient.

  • Filtration: Filter the final sample extract through a 0.45 µm syringe filter before injection into the HPLC system.

5. Method Validation Protocols

  • Specificity: The specificity of the method is demonstrated by injecting a blank (mobile phase), a standard solution, and a sample solution to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the mean peak area against the concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line.[3]

  • Accuracy: The accuracy is determined by a recovery study. A known amount of the standard is spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery is then calculated.[4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of a standard solution at a single concentration on the same day. The relative standard deviation (%RSD) is calculated.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days to assess the method's robustness over time. The %RSD is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3 is used for LOD and 10 for LOQ.[5]

Data Presentation

Table 1: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Retention Time (min)~ 8.5Consistent
Linearity (r²)> 0.999r² ≥ 0.995
Range (µg/mL)1 - 100As required
Accuracy (% Recovery)98.5% - 101.2%80% - 120%
Precision (%RSD)
- Repeatability< 1.5%≤ 2%
- Intermediate Precision< 2.0%≤ 2%
LOD (µg/mL)0.3-
LOQ (µg/mL)1.0-

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler Standard Reference Standard StockSolution Stock Solution Preparation Standard->StockSolution WorkingStandards Working Standard Preparation StockSolution->WorkingStandards WorkingStandards->Autosampler HPLC_Column C18 Column Separation Autosampler->HPLC_Column UV_Detector UV Detection (210 nm) HPLC_Column->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram PeakIntegration Peak Area Integration Chromatogram->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification Report Final Report Generation Quantification->Report

Caption: HPLC-UV workflow for the quantification of this compound.

References

Developing 4(15),11-Oppositadien-1-ol as a Natural Pest Repellent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(15),11-Oppositadien-1-ol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including the roots of Helan aromatica.[1] As a terpenoid, it is part of a class of organic chemicals known for their roles in plant defense mechanisms.[2] This compound is a volatile organic compound that acts as a chemical signaler and has potential applications in pest management due to its repellent properties.[2] Sesquiterpenoids, as a chemical class, are widely recognized for a variety of biological activities, including antimicrobial, antifeedant, and cytotoxic effects, underscoring the potential of this compound as a candidate for a natural pest repellent. This document provides a framework for the systematic evaluation and development of this compound as a commercially viable pest repellent.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development and for predicting its behavior in various application scenarios.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₁₅H₂₄O[2]
Molecular Weight220.35 g/mol [2]
CAS Number70389-9-7[2]
AppearanceNot specified
OdorNot specified
Boiling PointNot specified°C
Vapor PressureNot specifiedPa
Water SolubilityNot specifiedg/L
Octanol-Water Partition Coefficient (log P)Not specified

Note: Further experimental determination of properties such as boiling point, vapor pressure, and water solubility is recommended.

Proposed Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, it is hypothesized to function as a repellent by interacting with the olfactory receptors of insect pests.[2] This interaction likely triggers aversive behaviors, leading to the avoidance of treated areas. The volatile nature of this sesquiterpenoid alcohol allows it to be detected by insects from a distance, making it a candidate for use as a spatial repellent.

Proposed Signaling Pathway for Olfactory Repellency cluster_pest Pest Olfactory System Odorant_Molecule This compound OR Odorant Receptor (OR) Odorant_Molecule->OR Binds to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates AL Antennal Lobe ORN->AL Signal Transduction KC Kenyon Cells (Mushroom Body) AL->KC Signal Processing LH Lateral Horn AL->LH Signal Processing Behavior Aversive Behavior (Repellency) KC->Behavior Elicits LH->Behavior Elicits

Figure 1: Proposed olfactory signaling pathway for this compound in insects.

Experimental Protocols

The following protocols are designed to systematically evaluate the efficacy of this compound as a pest repellent.

Protocol 1: Determination of Repellent Activity (Choice Test)

This protocol aims to quantify the repellent effect of this compound against a target pest species (e.g., Aedes aegypti, Tribolium castaneum).

Materials:

  • Test insects

  • Y-tube or T-tube olfactometer

  • Air pump and flow meter

  • Charcoal-filtered, humidified air

  • Filter paper discs

  • This compound solutions of varying concentrations in a suitable solvent (e.g., ethanol, acetone)

  • Solvent control

Procedure:

  • Prepare serial dilutions of this compound.

  • Apply a known volume of a test solution to a filter paper disc and the same volume of the solvent control to another.

  • Allow the solvent to evaporate completely.

  • Place the treated filter paper in one arm of the olfactometer and the control in the other.

  • Introduce a single adult insect into the base of the olfactometer.

  • Record which arm the insect first enters and the time spent in each arm over a defined period (e.g., 5 minutes).

  • Repeat with a sufficient number of insects for statistical significance (n ≥ 20).

  • Calculate the Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treatment arm.

Protocol 2: Determination of Antifeedant Activity (No-Choice Test)

This protocol assesses the ability of this compound to deter feeding.

Materials:

  • Test insects (e.g., larvae of Spodoptera littoralis)

  • Leaf discs or artificial diet

  • This compound solutions of varying concentrations

  • Solvent control

  • Petri dishes

  • Moist filter paper

Procedure:

  • Prepare treated leaf discs by dipping them in the test solutions. Prepare control discs with the solvent only.

  • Allow the solvent to evaporate.

  • Place one treated leaf disc and one insect larva in a Petri dish lined with moist filter paper.

  • Prepare a sufficient number of replicates for each concentration and the control.

  • After a set period (e.g., 24 or 48 hours), measure the area of the leaf disc consumed.

  • Calculate the Antifeedant Index (AFI) using the formula: AFI = (C - T) / (C + T) x 100, where C is the consumed area of the control disc and T is the consumed area of the treated disc.

Experimental_Workflow cluster_workflow Workflow for Efficacy Testing Start Source this compound Prep Prepare Test Solutions (Varying Concentrations) Start->Prep Choice Repellency Bioassay (Choice Test) Prep->Choice NoChoice Antifeedant Bioassay (No-Choice Test) Prep->NoChoice Data_Rep Calculate Repellency Index (RI) Choice->Data_Rep Data_Ant Calculate Antifeedant Index (AFI) NoChoice->Data_Ant Analysis Statistical Analysis (e.g., ANOVA, Probit) Data_Rep->Analysis Data_Ant->Analysis Results Determine EC50 / ED50 Analysis->Results End Formulation Development Results->End

Figure 2: General experimental workflow for evaluating the efficacy of this compound.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 2: Repellency of this compound against Aedes aegypti

Concentration (µg/cm²)NMean Repellency Index (RI) ± SE
Control (Solvent)200.0 ± 0.0
1020
2520
5020
10020

Table 3: Antifeedant Activity of this compound against Spodoptera littoralis Larvae

Concentration (µg/ml)NMean Antifeedant Index (AFI) ± SE
Control (Solvent)150.0 ± 0.0
5015
10015
25015
50015

Formulation and Application

Based on the efficacy data, development of a stable and effective formulation is the next critical step. Considerations for formulation include:

  • Carrier solvent: Selection of a non-toxic, environmentally friendly solvent.

  • Stabilizers: Incorporation of antioxidants or UV protectants to enhance shelf-life and residual activity.

  • Adjuvants: Addition of surfactants or sticking agents to improve coverage and adherence to treated surfaces.

Potential applications for a this compound-based repellent include:

  • Topical insect repellents for human use.

  • Spatial repellents for indoor and outdoor areas.

  • Treatment for stored product protection.

  • Agricultural crop protection.

Safety and Toxicology

A comprehensive toxicological profile of this compound is essential prior to commercialization. Key studies include:

  • Acute and chronic toxicity studies.

  • Dermal and eye irritation tests.

  • Genotoxicity assays.

  • Ecotoxicological studies to assess the impact on non-target organisms.

Conclusion

This compound presents a promising opportunity for the development of a novel, natural pest repellent. The protocols and framework outlined in this document provide a systematic approach for its evaluation, from initial efficacy testing to considerations for formulation and safety. Further research is warranted to fully characterize its bioactivity and to unlock its potential as a valuable tool in integrated pest management strategies.

References

Application Notes and Protocols for the In Vivo Formulation of 4(15),11-Oppositadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo formulation of 4(15),11-Oppositadien-1-ol, a sesquiterpenoid alcohol with potential therapeutic applications. Due to its hydrophobic nature, specialized formulation strategies are necessary to ensure adequate bioavailability for animal studies. This document outlines detailed protocols for the preparation and characterization of suitable formulations and for conducting in vivo pharmacokinetic and efficacy studies.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid alcohol found in various plants.[1] Like many other sesquiterpenes, it is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for in vivo delivery.[2] Overcoming this challenge is crucial for evaluating its therapeutic potential in animal models. This document provides protocols for three common formulation strategies for poorly water-soluble compounds: nanoemulsions, liposomes, and solid dispersions.

Formulation Strategies and Protocols

The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental design. Below are detailed protocols for preparing three distinct formulations suitable for animal studies.

Nanoemulsion Formulation

Nanoemulsions are transparent or translucent oil-in-water emulsions with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption and can enhance the bioavailability of hydrophobic compounds.

Experimental Protocol: High-Pressure Homogenization for Nanoemulsion Preparation

  • Preparation of Oil and Aqueous Phases:

    • Oil Phase: Dissolve a pre-weighed amount of this compound in a suitable oil (e.g., medium-chain triglycerides, corn oil) to a final concentration of 1-10 mg/mL.

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Polysorbate 80) at a concentration of 2-5% (w/v) and a co-surfactant (e.g., Transcutol P, PEG 400) at 1-2% (w/v) in sterile water for injection.

  • Pre-emulsion Formation:

    • Heat both the oil and aqueous phases to 60-70°C.

    • Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer for 15-20 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization at 15,000-20,000 psi for 5-10 cycles until a transparent or translucent nanoemulsion is formed.

  • Sterilization and Storage:

    • Sterilize the final nanoemulsion by filtration through a 0.22 µm sterile filter.

    • Store the formulation in a sterile, sealed vial at 4°C, protected from light.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic drugs like this compound, the compound is incorporated within the lipid bilayer.

Experimental Protocol: Thin-Film Hydration for Liposome (B1194612) Preparation

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine), and cholesterol in a molar ratio of approximately 1:10:2 in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).[2]

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under a stream of nitrogen gas to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours.

  • Size Reduction:

    • To obtain unilamellar vesicles of a specific size, subject the liposome suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification and Storage:

    • Remove any unencapsulated drug by centrifugation or dialysis.

    • Store the final liposomal formulation at 4°C.

Solid Dispersion Formulation

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid-state. This can enhance the dissolution rate and bioavailability of poorly soluble drugs by reducing particle size and improving wettability.

Experimental Protocol: Solvent Evaporation for Solid Dispersion Preparation

  • Dissolution:

    • Dissolve this compound and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (B124986) K30, HPMC) in a common volatile solvent (e.g., ethanol, methanol) in a desired ratio (e.g., 1:1 to 1:10 drug-to-carrier ratio).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) to obtain a solid mass.

  • Drying and Pulverization:

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.

  • Storage:

    • Store the solid dispersion powder in a desiccator at room temperature. For administration, the powder can be suspended in a suitable aqueous vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) solution).

Characterization of Formulations

Proper characterization of the prepared formulations is essential to ensure quality, stability, and reproducibility.

Table 1: Key Characterization Parameters for this compound Formulations

ParameterNanoemulsionLiposomesSolid Dispersion
Appearance Transparent/Translucent LiquidOpalescent/Milky SuspensionFine Powder
Particle Size (nm) 20 - 20050 - 200N/A (reconstituted particle size can be measured)
Polydispersity Index (PDI) < 0.3< 0.3N/A
Zeta Potential (mV) -15 to -30-10 to -40N/A
Encapsulation Efficiency (%) > 90%> 80%N/A
Drug Loading (%) 0.1 - 2%0.5 - 5%10 - 50%

In Vivo Animal Studies

The following protocols are designed for rodent models and should be adapted based on the specific research question and institutional guidelines.

Pharmacokinetic Study

A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected formulation.

Experimental Protocol: Pharmacokinetic Evaluation in Rats

  • Animal Model:

    • Use adult male or female Sprague-Dawley rats (200-250 g).

  • Dosing:

    • Intravenous (IV) Administration: Administer the formulated this compound (e.g., liposomal or nanoemulsion formulation) via the tail vein at a dose of 1-5 mg/kg.

    • Oral (PO) Administration: Administer the formulated this compound (e.g., nanoemulsion or reconstituted solid dispersion) via oral gavage at a dose of 10-50 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using non-compartmental analysis.

Table 2: Example Pharmacokinetic Parameters for a Sesquiterpenoid in Rats

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 1500 ± 250350 ± 80
Tmax (h) 0.081.5 ± 0.5
AUC (ng·h/mL) 2800 ± 4001200 ± 200
t½ (h) 2.5 ± 0.54.0 ± 0.8
Bioavailability (%) -~15%
Note: These are example values for a generic sesquiterpenoid and should be determined experimentally for this compound.
In Vivo Efficacy Study (Anti-inflammatory Model)

Sesquiterpenes are known for their anti-inflammatory properties. A common model to assess this is the carrageenan-induced paw edema model in mice.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

  • Animal Model:

    • Use male Swiss albino mice (20-25 g).

  • Treatment Groups:

    • Group 1: Vehicle control (formulation without the drug).

    • Group 2: this compound formulation (e.g., 25 mg/kg, p.o.).

    • Group 3: this compound formulation (e.g., 50 mg/kg, p.o.).

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments orally one hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation Preparation cluster_characterization Formulation Characterization cluster_invivo In Vivo Studies Nanoemulsion Nanoemulsion Particle_Size Particle_Size Nanoemulsion->Particle_Size Liposomes Liposomes Liposomes->Particle_Size Solid_Dispersion Solid_Dispersion Pharmacokinetics Pharmacokinetics Solid_Dispersion->Pharmacokinetics Particle_Size->Pharmacokinetics Efficacy_Study Efficacy_Study Particle_Size->Efficacy_Study Zeta_Potential Zeta_Potential Zeta_Potential->Pharmacokinetics Zeta_Potential->Efficacy_Study Encapsulation_Efficiency Encapsulation_Efficiency Encapsulation_Efficiency->Pharmacokinetics Encapsulation_Efficiency->Efficacy_Study

Caption: Experimental workflow for formulation, characterization, and in vivo studies.

Proposed Signaling Pathway

Based on the known activities of other sesquiterpenes, this compound may exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as NF-κB, MAPK, and STAT3.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway 4_15_11_Oppositadien_1_ol 4_15_11_Oppositadien_1_ol IKK IKK 4_15_11_Oppositadien_1_ol->IKK inhibits MAPKKK MAPKKK 4_15_11_Oppositadien_1_ol->MAPKKK inhibits JAK JAK 4_15_11_Oppositadien_1_ol->JAK inhibits IκBα IκBα IKK->IκBα phosphorylates NF_κB NF_κB IκBα->NF_κB inhibits Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_κB->Pro_inflammatory_Cytokines activates transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP_1 AP_1 MAPK->AP_1 Cell_Proliferation Cell_Proliferation AP_1->Cell_Proliferation STAT3 STAT3 JAK->STAT3 phosphorylates Gene_Expression Gene_Expression STAT3->Gene_Expression

Caption: Proposed signaling pathways modulated by this compound.

References

The Untapped Potential of 4(15),11-Oppositadien-1-ol: A Chiral Building Block Awaiting Synthetic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite its intriguing stereochemistry and natural abundance, the sesquiterpenoid 4(15),11-Oppositadien-1-ol remains a largely unexplored chiral building block in the landscape of synthetic organic chemistry. A comprehensive review of available scientific literature reveals a significant gap in its application for the total synthesis of complex natural products or the development of novel pharmaceutical agents.

While the chiral pool strategy, which utilizes readily available, enantiopure natural products as starting materials, is a cornerstone of modern synthetic chemistry, this compound has yet to be prominently featured in this repertoire. This is surprising given its defined stereocenters, which could offer a valuable starting point for the stereocontrolled synthesis of intricate molecular architectures.

Currently, the existing body of research primarily focuses on the isolation of this compound from various plant sources and its potential ecological roles, such as in pest control. However, detailed protocols and application notes for its use as a synthetic precursor are conspicuously absent from the scientific literature. Consequently, quantitative data on reaction yields, enantiomeric excess, and diastereomeric ratios for synthetic transformations involving this molecule are not available.

The lack of documented applications means that experimental workflows and signaling pathways directly involving the synthetic manipulation of this compound cannot be diagrammed.

The scientific community is therefore presented with a unique opportunity. The development of synthetic methodologies that leverage the inherent chirality of this compound could unlock new pathways to valuable and complex target molecules. Future research in this area would not only broaden the utility of this natural product but also contribute new tools and strategies to the field of stereoselective synthesis.

For researchers, scientists, and drug development professionals, this represents a frontier for innovation. The exploration of this compound as a chiral building block could lead to the discovery of novel reaction pathways and the efficient synthesis of new chemical entities with potential therapeutic applications. The first research groups to successfully harness the synthetic potential of this underutilized natural product will undoubtedly make a significant contribution to the field.

Application Notes and Protocols: 4(15),11-Oppositadien-1-ol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific flavor and fragrance applications of 4(15),11-Oppositadien-1-ol is limited. These application notes are based on the general properties of sesquiterpenoid alcohols and provide a framework for its potential evaluation. All quantitative data presented is illustrative and should be considered hypothetical.

Introduction

Potential Applications in Flavor and Fragrance

Based on its classification as a sesquiterpenoid alcohol, this compound could potentially be utilized in the following applications:

  • Fragrance Formulations: As a novel sesquiterpenoid, it may offer a unique woody or earthy note with potential for floral or spicy undertones. Its molecular weight suggests it would be a base note, providing depth and tenacity to a fragrance. It could find use in fine fragrances, personal care products, and air care.

  • Flavor Compositions: Depending on its flavor profile, it could be explored as a component in beverages, baked goods, and savory products. Sesquiterpenoids can impart bitter, spicy, or cooling sensations.

  • Fixative: Its low volatility could make it an effective fixative, prolonging the perception of more volatile top and middle notes in a fragrance.

  • Precursor for Derivatives: The alcohol functional group allows for chemical modification to create novel esters or other derivatives with potentially different and interesting organoleptic properties.

Data Presentation (Illustrative)

To systematically evaluate the potential of this compound, quantitative data from sensory panels and analytical instrumentation is crucial. The following tables represent the type of data that should be collected.

Table 1: Illustrative Sensory Panel Evaluation of this compound (1% in Diethyl Phthalate)

Odor DescriptorIntensity (1-10 Scale)Persistence on Blotter (Hours)
Woody8> 24
Earthy6> 24
Spicy (Clove-like)412
Floral (Faint)24
Balsamic518

Table 2: Illustrative Physicochemical and Sensory Threshold Data

PropertyValueMethod
Molecular Weight220.35 g/mol Calculated
Boiling Point (Predicted)647.69 K[4]Joback Method[4]
Odor Detection Threshold (Air)0.05 ng/L (Hypothetical)GC-O Sniffing Port
Flavor Detection Threshold (Water)10 ppb (Hypothetical)ASTM E679-04

Experimental Protocols

Protocol for Isolation of this compound from Plant Material (General)

This protocol describes a general method for the extraction and isolation of sesquiterpenoids from a plant matrix. The specific solvent systems and chromatographic conditions may need to be optimized.

1. Extraction: a. Air-dry the plant material (e.g., leaves, stems) and grind to a fine powder. b. Perform a solvent extraction using a non-polar solvent like hexane (B92381) or a slightly more polar solvent like dichloromethane (B109758) (DCM) at room temperature for 24-48 hours. c. Concentrate the extract under reduced pressure using a rotary evaporator.

2. Fractionation: a. The crude extract can be fractionated using column chromatography over silica (B1680970) gel. b. Elute with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. c. Collect fractions and monitor by thin-layer chromatography (TLC).

3. Purification: a. Combine fractions containing the target compound based on TLC analysis. b. Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system (e.g., methanol/water or acetonitrile/water). c. Isolate the pure compound and confirm its identity using analytical techniques such as GC-MS and NMR.

Protocol for Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to determine the odor-active compounds in a sample.[5]

1. Sample Preparation: a. Prepare a solution of the isolated this compound or an essential oil containing it in a suitable solvent (e.g., ethanol (B145695) or DCM) at a concentration of approximately 1000 ppm.

2. GC-MS/O Analysis: a. Inject the sample into a GC-MS system equipped with an olfactory detection port. b. The GC effluent is split between the MS detector and the sniffing port. c. Use a non-polar column (e.g., DB-5 or HP-5ms) for separation. d. A trained sensory panel sniffs the effluent at the olfactometry port and records the odor descriptors and their intensity at specific retention times.

3. Data Analysis: a. Correlate the odor events with the peaks in the mass spectrometry chromatogram to identify the compounds responsible for the specific aromas. b. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.

Visualizations

G Figure 1. General Workflow for Fragrance Ingredient Evaluation cluster_0 Discovery & Isolation cluster_1 Characterization cluster_2 Sensory Evaluation cluster_3 Application & Development Natural Source Screening Natural Source Screening Isolation & Purification Isolation & Purification Natural Source Screening->Isolation & Purification Synthesis Synthesis Synthesis->Isolation & Purification Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Isolation & Purification->Structural Elucidation (NMR, MS) Physicochemical Properties Physicochemical Properties Structural Elucidation (NMR, MS)->Physicochemical Properties GC-Olfactometry GC-Olfactometry Physicochemical Properties->GC-Olfactometry Sensory Panel (Odor Profile) Sensory Panel (Odor Profile) GC-Olfactometry->Sensory Panel (Odor Profile) Threshold Determination Threshold Determination Sensory Panel (Odor Profile)->Threshold Determination Performance in Product Performance in Product Threshold Determination->Performance in Product Stability Testing Stability Testing Performance in Product->Stability Testing Safety Assessment Safety Assessment Stability Testing->Safety Assessment Commercialization Commercialization Safety Assessment->Commercialization

Caption: General Workflow for Fragrance Ingredient Evaluation

G Figure 2. Simplified Sesquiterpenoid Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Dimethylallyl Pyrophosphate (DMAPP)->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) Sesquiterpene Synthases Sesquiterpene Synthases Farnesyl Pyrophosphate (FPP)->Sesquiterpene Synthases Sesquiterpene Hydrocarbons Sesquiterpene Hydrocarbons Sesquiterpene Synthases->Sesquiterpene Hydrocarbons Further Modifications (e.g., Oxidation) Further Modifications (e.g., Oxidation) Sesquiterpene Hydrocarbons->Further Modifications (e.g., Oxidation) Sesquiterpenoid Alcohols (e.g., this compound) Sesquiterpenoid Alcohols (e.g., this compound) Further Modifications (e.g., Oxidation)->Sesquiterpenoid Alcohols (e.g., this compound)

Caption: Simplified Sesquiterpenoid Biosynthesis Pathway

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule in the field of flavor and fragrance research. While its existence in nature is documented, its sensory properties remain uncharacterized. Based on its chemical class, it holds promise as a novel woody and tenacious fragrance ingredient. The protocols and workflows outlined in this document provide a roadmap for the systematic evaluation of this and other novel sesquiterpenoids. Further research, including isolation from natural sources or chemical synthesis, followed by rigorous sensory and analytical evaluation, is necessary to fully elucidate the potential of this compound in creating new and exciting flavors and fragrances.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sesquiterpenoid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of sesquiterpenoids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of sesquiterpenoid extraction.

Problem / QuestionPossible Cause(s)Suggested Solution(s)
Low Extraction Yield Inappropriate Solvent Selection: The polarity of the solvent may not match the polarity of the target sesquiterpenoids. Sesquiterpenoids can range from non-polar to polar.[1] Insufficient Extraction Time/Temperature: The extraction parameters may not be optimal for the chosen method. Poor Mass Transfer: The solvent may not be effectively penetrating the plant matrix. Grinding the plant material to a fine powder increases the surface area for extraction.[2] Compound Degradation: Sesquiterpenoids can be sensitive to heat and may degrade during prolonged extraction at high temperatures, such as in Soxhlet extraction.[2]Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), ethanol). Consider using solvent mixtures.[3] A standard procedure involves screening solvents from non-polar to polar.[4] Method Optimization: Optimize parameters such as time, temperature, and solvent-to-solid ratio for your specific extraction method (e.g., maceration, UAE, MAE).[3][5] Sample Preparation: Ensure the plant material is properly dried and finely ground before extraction.[2] Use Milder Extraction Techniques: Consider non-thermal methods like ultrasound-assisted extraction (UAE) or methods with shorter extraction times like microwave-assisted extraction (MAE) to prevent degradation of thermolabile compounds.[2][6]
Extract Contaminated with Impurities (e.g., chlorophyll (B73375), waxes) Solvent Polarity: Highly polar solvents like methanol (B129727) or ethanol (B145695) can co-extract a wide range of compounds, including chlorophyll and other polar impurities.[7] Non-polar solvents may selectively extract waxes and oils.[8]Solvent Selection: Use a less polar solvent (e.g., hexane, petroleum ether) for initial extraction to minimize chlorophyll pickup.[8] Liquid-Liquid Partitioning: Perform a post-extraction cleanup. For example, an ethanol extract can be suspended in water and partitioned with a non-polar solvent like petroleum ether to remove non-polar impurities.[9][10] Chromatography: Utilize column chromatography for further purification of the crude extract.[9]
Inconsistent Results Between Batches Variability in Plant Material: The concentration of sesquiterpenoids can vary depending on the plant's age, growing conditions, and harvest time. Inconsistent Sample Preparation: Differences in grinding or drying of the plant material can affect extraction efficiency. Procedural Deviations: Minor changes in extraction parameters (time, temperature, solvent ratio) can lead to different outcomes.Standardize Plant Material: Use plant material from the same source and harvest time if possible. Standardize Protocols: Ensure consistent sample preparation and strictly adhere to the established extraction protocol for all batches. Use Freshly Powdered Material: Some sesquiterpenoids can be unstable in powdered herbal material over time, leading to lower yields.[11]
Formation of Emulsions During Liquid-Liquid Partitioning Presence of Surfactant-like Compounds: Natural products in the extract can act as emulsifying agents.Break the Emulsion: Try adding a saturated brine solution (NaCl in water), which increases the polarity of the aqueous phase. Gentle swirling or allowing the mixture to stand for an extended period may also help. If the emulsion persists, filtration through a bed of Celite or glass wool can be effective.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity impact sesquiterpenoid extraction?

A1: Solvent polarity is a critical factor. The principle of "like dissolves like" applies. Sesquiterpenoids are a diverse class of compounds with varying polarities. Non-polar sesquiterpenes will be more effectively extracted by non-polar solvents like hexane or petroleum ether, while more polar sesquiterpenoids (e.g., sesquiterpene lactones) will require more polar solvents like ethanol, methanol, or ethyl acetate.[1][12] Using a solvent with appropriate polarity maximizes the yield of the target compounds while potentially minimizing the co-extraction of undesirable impurities.

Q2: What is a good starting solvent for general sesquiterpenoid extraction?

A2: Ethanol is often a good starting point. It is a polar solvent that can extract a broad range of compounds and is less toxic than methanol.[12] A 70% aqueous ethanol solution has been shown to be effective for extracting various phytochemicals.[8][13] For less polar sesquiterpenoids, ethyl acetate or hexane are common choices. Often, a sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) is performed to fractionate the extract based on polarity.[9]

Q3: What are the advantages of modern extraction techniques like UAE and MAE over traditional methods?

A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration or Soxhlet extraction. These include significantly shorter extraction times, reduced solvent consumption, and often higher extraction yields.[6][14] These methods can also be more suitable for thermolabile compounds as they can be performed at lower temperatures (UAE) or for shorter durations (MAE), minimizing thermal degradation.[2][14]

Q4: How can I remove chlorophyll from my extract?

A4: Chlorophyll is a common impurity when extracting from green plant parts using polar solvents. To remove it, you can perform a liquid-liquid partition. After the initial extraction (e.g., with ethanol), the solvent is evaporated, and the residue is re-dissolved or suspended in a solvent mixture (e.g., ethanol/water) and then partitioned against a non-polar solvent like hexane or petroleum ether. The chlorophyll will preferentially move into the non-polar layer, which can then be discarded.

Q5: Can I use a mixture of solvents for extraction?

A5: Yes, using solvent mixtures is a common and effective strategy. Binary solvent systems, such as hexane:acetone or hexane:ethyl acetate, can be tailored to achieve a specific polarity that optimizes the extraction of the target sesquiterpenoids while minimizing impurities.[3] For example, adding a small amount of a more polar solvent to a non-polar solvent can significantly enhance the extraction of moderately polar compounds.

Data Presentation

Table 1: Properties of Common Solvents for Sesquiterpenoid Extraction

SolventFormulaBoiling Point (°C)Relative PolarityNotes
n-HexaneC₆H₁₄690.009Good for non-polar sesquiterpenes, oils, and waxes.[15][16]
Petroleum EtherMixture30-60Very LowSimilar to hexane, used for non-polar compounds.[8]
TolueneC₇H₈1110.099Non-polar aromatic solvent.[15]
Diethyl EtherC₄H₁₀O350.117Good solvent for a range of polarities, but highly flammable.[15]
Ethyl AcetateC₄H₈O₂770.228Medium polarity, good for sesquiterpene lactones.[9][12][15]
AcetoneC₃H₆O560.355Medium polarity, miscible with water and non-polar solvents.[3][12][15]
IsopropanolC₃H₈O820.546Polar solvent, considered a "green" alternative to hexane for some applications.[12][15][17]
AcetonitrileC₂H₃N820.460Medium-polarity solvent, effective for artemisinin (B1665778) extraction.[8][12][15]
EthanolC₂H₆O780.654Polar solvent, widely used, considered safe ("green").[12][15] Effective in aqueous solutions (e.g., 70%).[8][13]
MethanolCH₄O650.762Highly polar solvent, effective but more toxic than ethanol.[11][12][15]
WaterH₂O1001.000Highly polar, used for extracting very polar compounds and in solvent mixtures.[15][16]

Table 2: Example Extraction Yields of Terpenoids Using Different Solvents and Methods

Plant MaterialTarget CompoundExtraction MethodSolvent(s)Yield / ResultReference
Serevenia buxifolia BarkTotal TerpenoidsMacerationHexane509.26 mg/g DW[3]
Serevenia buxifolia BarkTotal TerpenoidsMacerationAcetone648.15 mg/g DW[3]
Serevenia buxifolia BarkTotal TerpenoidsMacerationHexane:Acetone (1:1)731.48 mg/g DW[3]
Artemisia annuaArtemisininUltrasoundPetroleum Ether~0.75%[8]
Artemisia annuaArtemisininUltrasoundAcetonitrile~1.25%[8]
Artemisia annuaArtemisininUltrasound70% Ethanol~1.10%[8]
Ganoderma lucidumTriterpenoidsUAE (Optimized)50% Ethanol0.38%[5]
Actinidia deliciosa RootTriterpenoidsMAE (Optimized)72.67% Ethanol84.96% of available TTP[18]

Note: DW = Dry Weight, TTP = Triterpenoids. Yields are highly dependent on the specific plant material and optimized conditions.

Experimental Protocols

Protocol 1: Maceration for General Screening

Maceration is a simple technique useful for initial screening of solvents.

  • Preparation: Dry the plant material at a moderate temperature (e.g., 40-50 °C) and grind it into a fine powder.

  • Extraction: Place the powdered material (e.g., 10 g) in a flask and add the chosen solvent (e.g., 100 mL of 95% ethanol).[9]

  • Incubation: Seal the flask and keep it at room temperature for a period of 1 to 3 days, with occasional shaking.[9]

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Repetition: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.[9]

  • Concentration: Combine all filtrates and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.[9]

Protocol 2: Soxhlet Extraction

This method provides thorough extraction through continuous cycling of fresh, hot solvent.[19]

  • Preparation: Dry and finely grind the plant material. Weigh the sample (e.g., 10-20 g) and place it inside a cellulose (B213188) thimble.[20]

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the extraction solvent (e.g., 250 mL of ethanol) to about two-thirds full.[20] Assemble the apparatus by connecting the flask to the extractor and the condenser on top.[2]

  • Extraction: Heat the flask. The solvent will vaporize, travel up to the condenser, liquefy, and drip onto the sample in the thimble.[19] When the solvent level in the chamber reaches the top of the siphon arm, the entire volume of solvent and extract is siphoned back into the flask.[19]

  • Duration: Allow the process to run for several hours (e.g., 16-20 hours) or until the solvent in the siphon arm runs clear.[20][21]

  • Concentration: After the extraction is complete, cool the apparatus and collect the extract from the flask. Evaporate the solvent using a rotary evaporator.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.

  • Preparation: Place a known amount of dried, powdered plant material (e.g., 2 g) into an extraction vessel.[22]

  • Solvent Addition: Add the selected solvent (e.g., 50 mL of 70% ethanol). Optimal liquid-to-solid ratios can range from 20:1 to 50:1 mL/g.[5][23]

  • Sonication: Place the vessel in an ultrasonic bath. Set the desired temperature (e.g., 40-80 °C) and power (e.g., 150-600 W).[5][23] Sonicate for a specified time, typically ranging from 5 to 100 minutes.[5][23]

  • Filtration: After sonication, filter the mixture to separate the extract.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 4: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and plant material, accelerating extraction.

  • Preparation: Place the dried, powdered plant material (e.g., 1 g) into a specialized microwave extraction vessel.

  • Solvent Addition: Add the solvent (e.g., 15 mL of 70% ethanol).[18]

  • Extraction: Place the vessel in the microwave reactor. Set the extraction parameters: microwave power (e.g., 300-800 W), temperature (e.g., 80-100 °C), and time (e.g., 5-30 minutes).[18][24]

  • Cooling & Filtration: After the program finishes, allow the vessel to cool to room temperature before opening. Filter the contents to separate the extract.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator.

Visualizations

G General Workflow for Sesquiterpenoid Extraction & Purification plant 1. Plant Material (Dried & Powdered) extraction 2. Crude Extraction (e.g., Maceration, Soxhlet, UAE, MAE) plant->extraction filtration 3. Filtration extraction->filtration evaporation 4. Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract 5. Crude Extract evaporation->crude_extract partition 6. Liquid-Liquid Partitioning (e.g., with Hexane/EtOAc/n-BuOH) crude_extract->partition fractions 7. Polarity-Based Fractions partition->fractions chromatography 8. Column Chromatography (e.g., Silica Gel) fractions->chromatography pure_compounds 9. Isolated Sesquiterpenoids chromatography->pure_compounds

Caption: General workflow for the purification of sesquiterpenoids.

G Solvent Selection Logic for Sesquiterpenoids start Target Sesquiterpenoid Polarity? nonpolar Non-Polar (e.g., Hydrocarbons) start->nonpolar Low midpolar Mid-Polar (e.g., Ketones, Esters) start->midpolar Medium polar Polar (e.g., Lactones, Alcohols) start->polar High solvent1 Use Non-Polar Solvents: Hexane, Petroleum Ether nonpolar->solvent1 solvent2 Use Mid-Polar Solvents: Ethyl Acetate, Acetone midpolar->solvent2 solvent3 Use Polar Solvents: Ethanol, Methanol polar->solvent3

Caption: Decision tree for initial solvent selection based on polarity.

G Soxhlet Extraction Workflow cluster_0 Soxhlet Apparatus flask 1. Solvent Heated in Flask vapor 2. Vapor Rises flask->vapor condenser 3. Vapor Condenses vapor->condenser drip 4. Solvent Drips on Sample condenser->drip siphon 5. Chamber Fills & Siphons Back drip->siphon end_cycle Cycle Repeats siphon->end_cycle start Start start->flask end_cycle->flask Continue finish End end_cycle->finish Complete

Caption: Diagram illustrating the continuous cycle of Soxhlet extraction.

References

Technical Support Center: Optimizing 4(15),11-Oppositadien-1-ol Yield from Dysphania graveolens Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4(15),11-Oppositadien-1-ol from Dysphania graveolens (syn. Chenopodium graveolens) extracts. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in the extraction and purification of this sesquiterpenoid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary plant source?

This compound is a bicyclic sesquiterpenoid alcohol belonging to the cadinane (B1243036) class of natural products. Its primary known plant source is Dysphania graveolens, an aromatic herb. Sesquiterpenoids from this plant are typically found within its essential oil fraction.

Q2: How can the natural production of this compound in Dysphania graveolens be maximized prior to extraction?

The concentration of sesquiterpenoids in plants is influenced by a variety of genetic and environmental factors. To maximize the starting concentration of this compound, consider the following:

  • Harvesting Time: The developmental stage of the plant can significantly impact the composition of its essential oil. It is often recommended to harvest during the flowering stage for optimal yield of secondary metabolites.

  • Environmental Stress: Mild environmental stressors, such as controlled drought or specific light conditions, can sometimes induce the biosynthesis of secondary metabolites as a defense mechanism. However, this requires careful experimentation to avoid damaging the plant.

  • Plant Genetics: Different chemotypes of Dysphania graveolens may exist, leading to natural variations in the content of specific sesquiterpenoids. Sourcing plant material from a reputable supplier with consistent chemical profiles is recommended.

Q3: What is the general biosynthetic pathway for this compound?

This compound, being a cadinane-type sesquiterpenoid, is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway in plants. The key steps involve the formation of farnesyl pyrophosphate (FPP), which is then cyclized by a specific sesquiterpene synthase to form a cadinane carbocation intermediate. Subsequent rearrangements and hydroxylation lead to the final structure of this compound.

Biosynthesis of this compound IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Cyclization Sesquiterpene Synthase FPP->Cyclization Cyclization Cadinane Cadinane Carbocation Cyclization->Cadinane Rearrangement Rearrangements & Hydroxylation Cadinane->Rearrangement Oppositadienol This compound Rearrangement->Oppositadienol

Biosynthesis of this compound.

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Low Overall Yield of Essential Oil
Potential Cause Troubleshooting Steps
Poor Quality Plant Material Ensure plant material is properly dried and stored in a cool, dark place to prevent degradation of volatile compounds. Verify the botanical identity of the plant.
Improper Grinding Grind the dried plant material to a consistent and fine powder to increase the surface area for extraction. For hydrodistillation, avoid excessively fine powder that may clog the apparatus.
Inefficient Extraction Method Consider alternative extraction methods. If using hydrodistillation, ensure the distillation time is sufficient to extract less volatile sesquiterpenoids. For solvent extraction, optimize the solvent polarity and extraction duration.
Loss During Solvent Removal Use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C) to remove the solvent, as sesquiterpenoids can be volatile.
Issue 2: Low Purity of this compound in Crude Extract

Potential Cause Troubleshooting Steps
Co-extraction of Impurities The essential oil of Dysphania graveolens contains a complex mixture of monoterpenoids and other sesquiterpenoids.[1][2] A multi-step purification process is necessary.
Inadequate Purification Optimize column chromatography conditions. This includes the choice of stationary phase (silica gel is common), solvent system, and gradient elution.
Compound Degradation This compound may be sensitive to acidic conditions or high temperatures. If using silica (B1680970) gel, which is slightly acidic, consider deactivating it with a base like triethylamine (B128534) or using a neutral stationary phase like florisil (B1214189) for sensitive compounds.

digraph "Troubleshooting_Low_Yield" {
graph [rankdir="TB", splines=ortho, nodesep=0.3];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield of\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Plant [label="1. Verify Plant Material\n(Source, Storage, Prep)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Extraction [label="2. Optimize Extraction\n(Method, Solvent, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purification [label="3. Refine Purification\n(Column, Solvents)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Analysis [label="4. Confirm Analytical Method\n(GC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Improve Sourcing\n& Handling", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Adjust Extraction\nParameters", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Optimize Chromatography", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution4 [label="Calibrate Instruments", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Plant; Check_Plant -> Solution1; Start -> Check_Extraction; Check_Extraction -> Solution2; Start -> Check_Purification; Check_Purification -> Solution3; Start -> Check_Analysis; Check_Analysis -> Solution4; {Solution1, Solution2, Solution3, Solution4} -> End; }

Troubleshooting logic for low yield.

Section 3: Experimental Protocols

Protocol 1: Extraction of Essential Oil from Dysphania graveolens

This protocol describes a general method for obtaining the crude essential oil. Optimization of parameters is recommended for maximizing yield.

Materials:

  • Dried aerial parts of Dysphania graveolens

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Grind the dried plant material to a coarse powder.

  • Place 100 g of the powdered plant material into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus for hydrodistillation. Ensure all glass joints are properly sealed.

  • Heat the flask using the heating mantle and bring the water to a boil.

  • Continue the distillation for 3-4 hours, collecting the volatile oil in the collection tube of the Clevenger apparatus.

  • After distillation, allow the apparatus to cool to room temperature.

  • Carefully collect the separated oil layer.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general framework for the purification of the target compound from the crude essential oil. The solvent system and gradient will likely require optimization based on TLC analysis.

Materials:

  • Crude essential oil of Dysphania graveolens

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (non-polar solvent)

  • Ethyl acetate (B1210297) (polar solvent)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and visualization reagents (e.g., vanillin-sulfuric acid)

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC to achieve good separation of the components in the crude essential oil. A good starting point is a mixture of n-hexane and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.3 for optimal column separation.

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of n-hexane and load it onto the top of the silica gel column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-15 mL) as the solvent runs through the column.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to obtain the purified compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow Plant Dried Dysphania graveolens Grind Grinding Plant->Grind Distill Hydrodistillation Grind->Distill Oil Crude Essential Oil Distill->Oil TLC TLC Analysis for Solvent System Oil->TLC Column Silica Gel Column Chromatography Oil->Column TLC->Column Fractions Fraction Collection & Analysis Column->Fractions Pure Pure this compound Fractions->Pure Analysis GC-MS & NMR Characterization Pure->Analysis

Workflow for extraction and purification.

Section 4: Data Presentation

The following tables provide an overview of typical extraction methods for sesquiterpenoids and common solvent systems for their purification. Note that specific yields for this compound are not widely reported and will depend on the optimization of these methods.

Table 1: Comparison of Extraction Methods for Sesquiterpenoids
Extraction Method Principle Advantages Disadvantages
Hydrodistillation Co-distillation of volatile compounds with steam.Simple, low cost, no organic solvents required for extraction.Can cause thermal degradation of some compounds, not suitable for non-volatile compounds.
Solvent Extraction (Soxhlet) Continuous extraction with a recycling solvent.Efficient for exhaustive extraction.Can be time-consuming, requires relatively large volumes of solvent, potential for thermal degradation.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times, lower solvent consumption.Requires specialized equipment, potential for localized heating.[3]
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (e.g., CO2) as the solvent.High selectivity, no solvent residue, low operating temperatures.High initial equipment cost, may not be efficient for polar compounds.
Table 2: Common Solvent Systems for Sesquiterpenoid Purification by Column Chromatography
Stationary Phase Mobile Phase (Gradient) Compound Elution Order
Silica Gel (Normal Phase) n-Hexane -> n-Hexane/Ethyl Acetate -> Ethyl AcetateNon-polar compounds elute first, followed by compounds of increasing polarity.
Silica Gel (Normal Phase) Chloroform -> Chloroform/Methanol -> MethanolSimilar to Hexane/Ethyl Acetate, but for more polar compounds.
C18 Reverse Phase Silica Water/Methanol -> Methanol or Water/Acetonitrile -> AcetonitrilePolar compounds elute first, followed by compounds of decreasing polarity.

References

Troubleshooting low recovery in terpenoid purification by chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery during the purification of terpenoids by chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during terpenoid purification in a question-and-answer format.

Q1: My terpenoid recovery is significantly lower than expected after chromatography. What are the general areas I should investigate?

Low recovery of terpenoids during chromatographic purification can stem from several factors. A systematic approach to troubleshooting should focus on four key areas: the inherent properties of the terpenoids themselves, the sample preparation process, the chromatographic conditions (stationary and mobile phases), and potential degradation of the compounds during the process.[1][2]

Q2: How do the chemical properties of terpenoids contribute to low recovery?

Terpenoids are a diverse class of compounds with a wide range of polarities and volatilities, which can present purification challenges.[1][3][4]

  • Volatility: Low molecular weight terpenoids, such as monoterpenes and some sesquiterpenes, are highly volatile.[5][6] Significant sample loss can occur during steps involving heat or vacuum, such as solvent evaporation. To mitigate this, it is recommended to keep samples and solvents chilled and to use gentle concentration techniques like a stream of nitrogen gas with the sample vial on ice.[6][7]

  • Polarity: The polarity of terpenoids varies greatly depending on their functional groups.[1][4] Highly non-polar terpenes may have poor retention on polar stationary phases, eluting too quickly with the solvent front, while polar terpenoids can interact strongly with polar stationary phases like silica (B1680970) gel, leading to irreversible adsorption and low recovery.[8][9]

  • Instability: Some terpenoids are sensitive to heat, light, or acidic conditions, which can cause degradation during purification.[2][6] For instance, the acidic nature of silica gel can cause isomerization or degradation of certain terpenoids.

Q3: I suspect my sample preparation is causing low recovery. What are some common pitfalls?

Proper sample preparation is crucial for successful purification. Inadequate extraction or inappropriate solvent choice can lead to significant losses before the sample is even loaded onto the column.

  • Incomplete Extraction: The choice of extraction solvent should match the polarity of the target terpenoid.[2][10] For non-polar terpenes, a non-polar solvent like hexane (B92381) is suitable, while more polar terpenoids may require solvents like ethanol (B145695) or ethyl acetate.[1][10]

  • Solvent Mismatch: The solvent used to dissolve the sample for loading onto the column should be as non-polar as possible to ensure a tight injection band.[9] Dissolving the sample in a strong (polar) solvent can cause the compounds to spread out on the column, leading to poor separation and broad peaks.[9]

Q4: How can the choice of stationary phase impact terpenoid recovery?

The stationary phase plays a critical role in the separation and recovery of terpenoids.

  • Silica Gel: While widely used, silica gel can be problematic for some terpenoids.[11] Its acidic surface can lead to irreversible adsorption of polar terpenoids or degradation of acid-sensitive compounds.[8][12] If you suspect this is an issue, consider deactivating the silica gel with a base or using an alternative stationary phase like alumina (B75360) or a bonded phase (e.g., C18 for reversed-phase chromatography).[12]

  • Reversed-Phase (C18): For highly hydrophobic terpenoids, irreversible adsorption to C18 stationary phases can occur.[8] In such cases, optimizing the mobile phase with a stronger organic solvent may be necessary.

Q5: My peak shape is poor (tailing or fronting), and I believe it's affecting my recovery. What can I do?

Poor peak shape is a common issue that can lead to inaccurate quantification and lower apparent recovery.[13][14]

  • Peak Tailing: This is often caused by unwanted interactions between polar analytes and active sites on the stationary phase, such as silanol (B1196071) groups on silica gel.[9][13][15] To address this, you can:

    • Add a small amount of a competitive compound (like an acid or base) to the mobile phase to block these active sites.[8]

    • Use an end-capped column where the residual silanol groups have been deactivated.[14]

    • Ensure the column is packed properly to avoid channeling.[8]

  • Peak Fronting: This can be a sign of column overload.[15] Try injecting a smaller amount of your sample. It can also be caused by poor sample solubility in the mobile phase.[15]

Q6: What is "dry loading," and how can it improve my recovery?

Dry loading is a technique where the sample is pre-adsorbed onto a small amount of the stationary phase (e.g., silica gel) before being loaded onto the column.[8] This can lead to sharper bands and better separation, which can improve recovery by minimizing the volume of solvent the sample is dissolved in and ensuring a more uniform application to the column.[8]

Quantitative Data Summary

The recovery of terpenoids is highly dependent on the chromatographic conditions. The following table summarizes recovery data from various studies.

TerpenoidMatrixChromatographic MethodStationary PhaseMobile Phase/EluentRecovery (%)Reference
Linalool & α-terpineolWineLiquid-Liquid Extraction & GC-Ethyl acetate75-120[5]
PatchoulolMicroalgae CultureIn situ extraction with functionalized silica microparticlesFunctionalized SilicaEthanol>99[16]

Key Experimental Protocol

Protocol: Optimizing Terpenoid Recovery in Flash Chromatography Using a Step-Gradient Elution

This protocol provides a general methodology for optimizing the recovery of a semi-pure terpenoid extract by flash chromatography on silica gel.

1. Materials:

  • Silica gel (for flash chromatography, appropriate mesh size)
  • Glass column
  • Sand (acid-washed)
  • Solvents: Hexane, Ethyl Acetate (HPLC grade)
  • Crude terpenoid extract
  • Thin Layer Chromatography (TLC) plates (silica gel coated)
  • TLC developing chamber
  • UV lamp
  • Staining solution (e.g., vanillin-sulfuric acid)
  • Collection tubes

2. Procedure:

Visualizations

Troubleshooting_Workflow Troubleshooting Low Terpenoid Recovery start Low Recovery Observed check_volatility Is the terpenoid volatile? (e.g., monoterpene) start->check_volatility check_polarity Is the terpenoid highly polar or non-polar? check_volatility->check_polarity No solution_volatility Solution: Use gentle concentration methods (e.g., N2 stream on ice) check_volatility->solution_volatility Yes check_stability Is the terpenoid acid/heat/light sensitive? check_polarity->check_stability No solution_polarity Solution: Optimize mobile phase polarity or change stationary phase check_polarity->solution_polarity Yes check_sample_prep Review Sample Preparation check_stability->check_sample_prep No solution_stability Solution: Use deactivated silica, alternative stationary phase, or protect from light/heat check_stability->solution_stability Yes check_chromatography Review Chromatographic Conditions check_sample_prep->check_chromatography solution_sample_prep Solution: Optimize extraction solvent, consider dry loading check_sample_prep->solution_sample_prep solution_chromatography Solution: Optimize gradient, check for column overload, address peak tailing check_chromatography->solution_chromatography Chemical_Interactions Chemical Interactions Leading to Low Recovery on Silica Gel cluster_column Silica Gel Column silica Silica Surface (Si-OH) silanol Acidic Silanol Groups (Si-OH) irreversible_adsorption Irreversible Adsorption silanol->irreversible_adsorption degradation Degradation/ Isomerization silanol->degradation terpenoid_polar Polar Terpenoid (e.g., with -OH, -COOH groups) terpenoid_polar->irreversible_adsorption Strong H-bonding terpenoid_acid_sensitive Acid-Sensitive Terpenoid terpenoid_acid_sensitive->degradation Catalyzed by acidic silanols low_recovery Low Recovery irreversible_adsorption->low_recovery degradation->low_recovery

References

Technical Support Center: Troubleshooting Peak Broadening in NMR for Sesquiterpenoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address peak broadening in Nuclear Magnetic Resonance (NMR) spectroscopy for sesquiterpenoid compounds.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum for a sesquiterpenoid sample shows broad peaks for all signals, including the solvent residual peak. What is the likely cause and how can I fix it?

A1: When all peaks in the spectrum are uniformly broad, the issue is most likely related to poor magnetic field homogeneity.[1][2] This is typically a result of improper "shimming" of the NMR instrument.[1][3]

Troubleshooting Steps:

  • Re-shim the Spectrometer: Carefully re-shim the instrument. Pay close attention to both on-axis (Z) and off-axis (X, Y) shims to optimize the magnetic field homogeneity.[4][5]

  • Check Sample Positioning: Ensure the NMR tube is positioned correctly within the spinner turbine and that the sample volume is adequate to cover the instrument's receiver coils.[1]

  • Evaluate NMR Tube Quality: Use high-quality, clean NMR tubes. Scratched or poor-quality tubes can distort the magnetic field.[6]

  • Instrument Maintenance: If the problem persists after careful re-shimming, it may indicate a problem with the spectrometer itself, and you should contact an NMR facility manager or service engineer.[7]

Q2: Only the peaks corresponding to my sesquiterpenoid are broad, while the solvent and internal standard peaks are sharp. What are the potential causes?

A2: This scenario suggests that the peak broadening is related to the sample itself, rather than an instrumental issue. Several factors related to the chemical nature and environment of the sesquiterpenoid can lead to this observation. The primary causes include high sample concentration leading to aggregation, the presence of paramagnetic impurities, and dynamic processes like chemical or conformational exchange.[1][8]

Q3: How does sample concentration affect peak broadening in sesquiterpenoid NMR?

A3: High concentrations of sesquiterpenoids can lead to peak broadening through two main mechanisms: increased solution viscosity and intermolecular aggregation.[1][9]

  • Increased Viscosity: A highly concentrated sample has a higher viscosity, which slows down the rate of molecular tumbling in the solution. Slower tumbling leads to less efficient relaxation and, consequently, broader NMR signals.[1][8]

  • Aggregation: Sesquiterpenoids, especially those with polar functional groups, can form aggregates or oligomers at high concentrations.[10][11] Molecules within these aggregates have restricted motion and exist in a different chemical environment compared to the monomeric form, leading to significant line broadening.[12]

Troubleshooting Steps:

  • Dilute the Sample: The most straightforward solution is to dilute the sample.[1][4] Prepare a series of samples at lower concentrations to find an optimal balance between signal-to-noise and peak resolution.

  • Change the Solvent: Using a solvent that can disrupt intermolecular interactions, such as hydrogen bonding, can help prevent aggregation. For example, if you are using a non-polar solvent like CDCl₃, consider trying a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆ or methanol-d₄.[13]

Q4: Could paramagnetic impurities be the cause of my broadened sesquiterpenoid signals? How do I address this?

A4: Yes, even trace amounts of paramagnetic substances, such as dissolved molecular oxygen or metal ions, can cause significant peak broadening.[1][4] These impurities affect the relaxation times of nearby nuclei, leading to broader lines.

Troubleshooting Steps:

  • Degas the Sample: To remove dissolved oxygen, degas the sample by bubbling an inert gas like nitrogen or argon through the solution for several minutes before capping the NMR tube.[1] Alternatively, the freeze-pump-thaw method can be used for more thorough degassing.[9]

  • Use a Chelating Agent: If you suspect metal ion contamination, you can add a small amount of a chelating agent, such as EDTA, to your sample to sequester the metal ions.[4]

  • Filter the Sample: Ensure your sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette or a syringe filter before transferring it to the NMR tube.[6][9]

Q5: My sesquiterpenoid is conformationally flexible. Could this be causing peak broadening, and how can I confirm it?

A5: Yes, sesquiterpenoids often possess conformational flexibility, and if the molecule is undergoing exchange between two or more conformations on a timescale comparable to the NMR experiment, it can lead to significant peak broadening.[2][8] This is a common phenomenon for molecules with flexible ring systems or rotatable bonds.[7]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: The most effective way to investigate dynamic processes is to perform variable temperature NMR experiments.

    • Heating the sample: Increasing the temperature can increase the rate of conformational exchange. If the exchange rate becomes much faster than the NMR timescale, the broadened peaks will sharpen to give an averaged signal.[7]

    • Cooling the sample: Decreasing the temperature can slow down the exchange rate. If the exchange becomes slow on the NMR timescale, you may observe separate, sharp signals for each conformer.[8]

  • Change the Solvent: The polarity and viscosity of the solvent can influence conformational equilibria and exchange rates. Acquiring spectra in different solvents may alter the exchange dynamics and provide sharper signals.[7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow to diagnose and resolve issues with peak broadening in the NMR spectra of sesquiterpenoid compounds.

G Troubleshooting Workflow for NMR Peak Broadening cluster_0 Troubleshooting Workflow for NMR Peak Broadening start Start: Broad Peaks Observed q1 Are all peaks broad (including solvent)? start->q1 instrumental Instrumental Issue: Poor Magnetic Field Homogeneity q1->instrumental Yes q2 Only Analyte Peaks Broad? q1->q2 No shim Action: Re-shim Spectrometer instrumental->shim end End: Sharp Peaks Obtained shim->end sample Sample-Related Issue q2->sample Yes q3 High Concentration / Aggregation? sample->q3 dilute Action: Dilute Sample or Change Solvent q3->dilute Yes q4 Paramagnetic Impurities? q3->q4 No dilute->end degas Action: Degas Sample / Add Chelating Agent q4->degas Yes q5 Chemical / Conformational Exchange? q4->q5 No degas->end vt_nmr Action: Perform Variable Temperature (VT) NMR q5->vt_nmr Yes vt_nmr->end

Caption: A step-by-step workflow for troubleshooting broad NMR peaks.

Quantitative Data Summary

The following table provides general guidelines for sample and experimental parameters to minimize peak broadening. The optimal values will be specific to the compound and the NMR instrument.

ParameterRecommended RangeRationale for Avoiding Peak Broadening
Sample Concentration (¹H NMR) 1-10 mg/mLLower concentrations reduce solution viscosity and minimize intermolecular aggregation.[1][9]
Sample Concentration (¹³C NMR) 10-50 mg/mLHigher concentration is often needed for sensitivity, but be aware of potential viscosity-induced broadening.[1]
NMR Solvent Viscosity (at 298 K) < 1.0 cPLow viscosity solvents promote faster molecular tumbling, leading to sharper lines.
Temperature for VT-NMR -80 °C to +120 °CVarying the temperature can help to either slow down or speed up dynamic exchange processes, resulting in sharper peaks.[8]
Number of Scans (NS) As needed for S/NWhile not directly affecting peak width, a higher number of scans can improve the signal-to-noise ratio of broad peaks, aiding in their identification.[14]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation for Sesquiterpenoids

This protocol outlines the standard procedure for preparing a high-quality NMR sample to minimize peak broadening.

Materials:

  • Sesquiterpenoid compound (1-10 mg for ¹H NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)[15]

  • Clean, dry 5 mm NMR tube and cap[9]

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool or a syringe filter (0.45 µm)

Procedure:

  • Weigh the desired amount of the sesquiterpenoid into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently vortex or swirl the vial until the compound is fully dissolved. Visually inspect for any suspended particles.

  • Place a small, tight plug of glass wool into a Pasteur pipette.

  • Filter the sample solution through the glass wool directly into the NMR tube.[6][9] This step is crucial for removing any particulate matter that can degrade magnetic field homogeneity.[4][9]

  • Cap the NMR tube securely.

  • If paramagnetic broadening is suspected, gently bubble a slow stream of nitrogen or argon gas through the sample using a long, clean needle for 2-5 minutes before capping.[1]

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol 2: Variable Temperature (VT) NMR Experiment

This protocol describes the general steps for conducting a VT-NMR experiment to investigate dynamic processes.

Procedure:

  • Obtain a Spectrum at Room Temperature: Acquire a standard ¹H NMR spectrum at the default probe temperature (e.g., 298 K) to serve as a reference.

  • Select a Temperature Range: Based on the suspected dynamic process and the properties of your solvent, choose a range of temperatures to investigate. A common range is from 253 K (-20 °C) to 353 K (80 °C).

  • Equilibrate at Each Temperature: Set the desired temperature on the NMR spectrometer. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before starting the acquisition.[16]

  • Optimize Parameters at Each Temperature: At each temperature, you will need to re-lock and re-shim the spectrometer to ensure optimal magnetic field homogeneity.

  • Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature point.

  • Analyze the Data: Compare the spectra obtained at different temperatures. Look for changes in peak shape, chemical shift, and the appearance or disappearance of signals. Sharpening of broad peaks at higher temperatures or the decoalescence of a broad peak into multiple sharp peaks at lower temperatures is indicative of a dynamic process.[8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the causal relationships between various factors and the phenomenon of NMR peak broadening for sesquiterpenoid compounds.

G Causal Relationships in NMR Peak Broadening cluster_1 Causal Relationships in NMR Peak Broadening Broadening Peak Broadening Instrument Instrumental Factors Shimming Poor Shimming Instrument->Shimming Shimming->Broadening Sample Sample-Related Factors Concentration High Concentration Sample->Concentration Impurities Paramagnetic Impurities Sample->Impurities Particles Solid Particles Sample->Particles Aggregation Aggregation Concentration->Aggregation Viscosity Increased Viscosity Concentration->Viscosity Aggregation->Broadening Viscosity->Broadening Impurities->Broadening Particles->Broadening Dynamics Dynamic Processes ConformationalExchange Conformational Exchange Dynamics->ConformationalExchange ChemicalExchange Chemical Exchange Dynamics->ChemicalExchange ConformationalExchange->Broadening ChemicalExchange->Broadening

References

Stability issues of 4(15),11-Oppositadien-1-ol in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 4(15),11-Oppositadien-1-ol in various experimental settings. The information provided is based on general knowledge of sesquiterpene alcohol stability, as direct stability studies on this compound are not extensively available in public literature.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or concentration in solution Degradation of this compound due to solvent incompatibility, exposure to light, heat, or oxygen.Store stock solutions in amber vials at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). Prepare fresh working solutions for each experiment.
Appearance of unknown peaks in analytical chromatograms (HPLC, GC-MS) Formation of degradation products. Common degradation pathways for terpenes include oxidation, hydrolysis, and thermal degradation.[1]Perform a forced degradation study to identify potential degradation products. This involves exposing the compound to stress conditions such as acid, base, heat, light, and oxidation.[2][3]
Inconsistent experimental results Instability of the compound in the chosen experimental buffer or medium.Evaluate the stability of this compound in the specific buffer or medium over the time course of the experiment. Consider using a stabilizing agent if necessary.
Precipitation of the compound from solution Poor solubility or solvent evaporation.Ensure the chosen solvent can maintain the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for sesquiterpene alcohols like this compound?

A1: Sesquiterpene alcohols, like other terpenes, are susceptible to degradation through several pathways, including oxidation, thermal degradation, and hydrolysis.[1][4] Key factors that can accelerate degradation are exposure to light, heat, oxygen, and moisture.[5][6] Oxidation is a primary degradation pathway for terpenes, leading to the formation of alcohols, ketones, aldehydes, and peroxides.[1]

Q2: Which solvents are recommended for storing this compound?

A2: While specific data for this compound is limited, for structurally similar compounds, aprotic solvents with low water content are generally preferred for long-term storage to minimize hydrolysis. Examples include high-purity dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetonitrile (B52724). It is crucial to use anhydrous solvents and store solutions under an inert atmosphere at low temperatures.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: To assess stability, you can perform a time-course study where you analyze the concentration of this compound in your experimental solvent or buffer at different time points under your experimental conditions (e.g., temperature, lighting). Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for quantifying the compound and detecting any degradation products.[7][8]

Q4: What are the likely degradation products of this compound?

A4: Based on the general degradation pathways of terpenes, potential degradation products of this compound could result from oxidation of the alcohol group to a ketone or aldehyde, or epoxidation of the double bonds. Thermal degradation may lead to rearrangements of the carbon skeleton.[9] To identify specific degradation products, a forced degradation study followed by structural elucidation using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[2][7]

Experimental Protocols

Protocol 1: General Guideline for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the stock solution to a light source (e.g., a UV lamp or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples using a stability-indicating analytical method, such as HPLC with UV or MS detection, or GC-MS.[8][10]

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks and quantify the loss of the parent compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (UV light) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC / GC-MS Analysis sampling->analysis data Data Interpretation analysis->data logical_relationship cluster_factors Degradation Factors compound This compound (in solution) degradation Degradation compound->degradation light Light light->degradation heat Heat heat->degradation oxygen Oxygen oxygen->degradation solvent Incompatible Solvent (e.g., protic, aqueous) solvent->degradation products Degradation Products (e.g., oxides, ketones) degradation->products

References

How to remove chlorophyll and lipid impurities from terpene extracts.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of terpene extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the removal of chlorophyll (B73375) and lipid impurities from terpene-rich extracts.

I. Troubleshooting Guides

This section addresses specific issues that may arise during common purification protocols.

Winterization (De-waxing)

Issue: Cloudy or hazy extract after filtration.

  • Possible Cause 1: Incomplete precipitation of lipids. The temperature may not have been low enough, or the freezing time was insufficient for all lipids and waxes to solidify.

  • Solution 1: Ensure your freezer can reach and maintain the target temperature (ideally -20°C to -80°C). Extend the freezing period to at least 24-48 hours to allow for complete precipitation.[1]

  • Possible Cause 2: Clogged filter paper. A high concentration of precipitated lipids can quickly clog the filter, slowing down the process and potentially allowing some impurities to pass through.

  • Solution 2: Use a series of filters with progressively smaller micron sizes. Start with a larger micron filter to remove the bulk of the precipitates, followed by a finer filter to capture smaller particles.

  • Possible Cause 3: Re-dissolving of lipids. If the filtration process is too slow, the extract and solvent may warm up, causing some of the precipitated lipids to re-dissolve.

  • Solution 3: Pre-chill all filtration equipment (funnels, flasks, etc.) to the same temperature as the extract solution. Work in a cold room or use an insulated setup to maintain a low temperature throughout the filtration process.

Issue: Significant loss of terpenes.

  • Possible Cause: Terpenes are volatile compounds and can be lost during the solvent evaporation step.[2]

  • Solution: Use a rotary evaporator under a vacuum to lower the boiling point of the solvent. This allows for efficient solvent removal at a lower temperature, which helps to preserve the volatile terpenes.[2]

Activated Carbon Treatment

Issue: Reduced terpene aroma and flavor in the final product.

  • Possible Cause: Activated carbon is a non-selective adsorbent and can bind to terpenes and other desired aromatic compounds, not just chlorophyll.[3][4]

  • Solution: Optimize the amount of activated carbon and the contact time. Start with a small ratio of activated carbon to extract and gradually increase it. Similarly, begin with a shorter contact time and extend it as needed. The goal is to find the balance where chlorophyll is effectively removed with minimal impact on the terpene profile.

Issue: Presence of fine black particles in the extract after filtration.

  • Possible Cause: Fine particles of activated carbon have passed through the filter.

  • Solution: Use a finer filter paper or a multi-stage filtration setup. A filter cake of diatomaceous earth or celite on top of the filter paper can also help to trap fine carbon particles.

Liquid-Liquid Extraction

Issue: Formation of a stable emulsion between the two liquid phases.

  • Possible Cause: The presence of natural surfactants in the extract can lead to the formation of an emulsion, which is a stable mixture of two immiscible liquids.[5][6]

  • Solution 1 (Salting Out): Add a saturated salt solution (brine) to the mixture. The increased ionic strength of the aqueous layer helps to break the emulsion.[5][6]

  • Solution 2 (Change pH): A slight adjustment of the pH of the aqueous layer with a dilute acid or base can sometimes destabilize the emulsion.

  • Solution 3 (Centrifugation): For smaller-scale experiments, centrifuging the mixture can help to separate the layers.[1]

  • Solution 4 (Gentle Mixing): To prevent emulsion formation in the first place, use gentle swirling or inversions to mix the layers instead of vigorous shaking.[3]

II. Frequently Asked Questions (FAQs)

Q1: Which method is best for removing chlorophyll while preserving the most terpenes?

A1: There is a trade-off between the efficiency of chlorophyll removal and the preservation of terpenes. Activated carbon is highly effective at removing chlorophyll but also has a strong affinity for terpenes.[3][4] Winterization is primarily for lipid removal and has a lesser impact on terpenes if the solvent removal step is performed carefully.[1] Liquid-liquid extraction and chromatography can be optimized for selectivity, but this often requires more complex method development. The choice of method will depend on the specific requirements of your experiment and the desired purity of the final product.

Q2: Can I reuse activated carbon?

A2: While it is technically possible to regenerate activated carbon through thermal processes, it is generally not practical in a laboratory setting.[7][8][9] For most research applications, it is more cost-effective and reliable to use fresh activated carbon for each batch.

Q3: What is the white, waxy substance that precipitates during winterization?

A3: This substance is a mixture of plant lipids, fats, and waxes. These compounds are soluble in the extraction solvent at room temperature but precipitate out at low temperatures.[1]

Q4: My extract is still dark green after winterization. What should I do?

A4: Winterization is not very effective at removing chlorophyll.[1] If your primary goal is to remove the green color, you will need to use a method that specifically targets chlorophyll, such as activated carbon treatment or liquid-liquid extraction.

Q5: How can I be sure that all the solvent has been removed from my extract?

A5: Residual solvent analysis using techniques like Gas Chromatography (GC) is the most reliable way to confirm that all solvent has been removed. For less critical applications, you can purge the extract under a vacuum at a slightly elevated temperature until a constant weight is achieved.

III. Data Presentation

The following table summarizes the general effectiveness of different purification methods. Quantitative data can vary significantly based on the specific parameters of the experiment (e.g., solvent used, temperature, contact time, and the nature of the starting material).

Purification MethodPrimary TargetChlorophyll Removal EfficiencyLipid Removal EfficiencyPotential for Terpene Loss
Winterization Lipids, Waxes, FatsLowHighLow to Moderate
Activated Carbon Chlorophyll, PigmentsHighLowHigh
Liquid-Liquid Extraction Chlorophyll, Polar ImpuritiesModerate to HighLow to ModerateModerate
Chromatography Specific CompoundsHighHighLow to High (method dependent)

IV. Experimental Protocols

Winterization Protocol for Lipid Removal

This protocol is designed for the removal of lipids, fats, and waxes from a terpene-rich extract.

  • Dissolution: Dissolve the crude terpene extract in a polar solvent, such as ethanol. A common starting ratio is 10:1 (solvent:extract).

  • Freezing: Place the solution in a freezer at a temperature between -20°C and -80°C for 24 to 48 hours.[1] You should observe a cloudy or milky precipitate forming as the lipids solidify.

  • Filtration: While cold, filter the mixture through a Büchner funnel with filter paper. To improve efficiency, you can use a series of filters with decreasing pore sizes. Ensure all filtration equipment is pre-chilled to prevent the lipids from re-dissolving.

  • Solvent Evaporation: Remove the solvent from the filtered solution using a rotary evaporator under a vacuum. This will leave you with a purified terpene extract.

Activated Carbon Protocol for Chlorophyll Removal

This protocol is for the removal of chlorophyll and other pigments.

  • Dissolution: Dissolve the terpene extract in a suitable solvent (e.g., ethanol).

  • Carbon Addition: Add a measured amount of activated carbon to the solution. A starting point is typically 1-5% activated carbon by weight of the extract.

  • Agitation: Stir the mixture for a set period, typically 15-60 minutes. The optimal time will depend on the amount of chlorophyll present.

  • Filtration: Filter the mixture to remove the activated carbon. The use of a filter aid like celite can help to remove fine carbon particles.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator.

Liquid-Liquid Extraction Protocol for Chlorophyll Removal

This protocol utilizes the differential solubility of compounds in two immiscible liquids to separate chlorophyll.

  • Dissolution: Dissolve the terpene extract in a non-polar solvent, such as hexane.

  • Washing: Transfer the solution to a separatory funnel and add an equal volume of a polar solvent, such as a brine solution (saturated NaCl in water).

  • Separation: Gently invert the funnel several times to mix the two phases, then allow them to separate. The chlorophyll will preferentially move into the polar (aqueous) phase.

  • Collection: Drain the lower aqueous phase. Repeat the washing step with fresh brine until the non-polar phase is no longer green.

  • Drying and Evaporation: Dry the non-polar phase with a drying agent like anhydrous sodium sulfate, then remove the solvent using a rotary evaporator.

V. Visualizations

Winterization_Workflow cluster_start Start cluster_process Process cluster_end End Products Crude_Extract Crude Terpene Extract Dissolve Dissolve in Ethanol Crude_Extract->Dissolve Freeze Freeze (-20°C to -80°C) Dissolve->Freeze Filter Cold Filtration Freeze->Filter Evaporate Solvent Evaporation (Rotovap) Filter->Evaporate Filtrate Waste Precipitated Lipids/Waxes Filter->Waste Precipitate Purified_Extract Purified Terpene Extract Evaporate->Purified_Extract

Caption: Winterization experimental workflow.

Activated_Carbon_Workflow cluster_start Start cluster_process Process cluster_end End Products Crude_Extract Crude Terpene Extract Dissolve Dissolve in Solvent Crude_Extract->Dissolve Add_Carbon Add Activated Carbon Dissolve->Add_Carbon Agitate Agitate/Stir Add_Carbon->Agitate Filter Filter Agitate->Filter Evaporate Solvent Evaporation Filter->Evaporate Filtrate Waste Spent Activated Carbon Filter->Waste Solid Purified_Extract Decolorized Terpene Extract Evaporate->Purified_Extract

Caption: Activated Carbon Treatment Workflow.

LLE_Workflow cluster_start Start cluster_process Process cluster_end End Products Crude_Extract Crude Terpene Extract Dissolve Dissolve in Non-Polar Solvent Crude_Extract->Dissolve Wash Wash with Polar Solvent (Brine) Dissolve->Wash Separate Separate Layers Wash->Separate Mix & Settle Dry Dry Organic Layer Separate->Dry Organic Layer Waste Aqueous Waste (Chlorophyll) Separate->Waste Aqueous Layer Evaporate Solvent Evaporation Dry->Evaporate Purified_Extract Purified Terpene Extract Evaporate->Purified_Extract

Caption: Liquid-Liquid Extraction Workflow.

References

Optimizing temperature and time for maceration extraction of sesquiterpenes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the maceration extraction of sesquiterpenes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of maceration for extracting sesquiterpenes?

Maceration is a solid-liquid extraction technique where the plant material is soaked in a solvent (menstruum) for a specific period at a controlled temperature. The process allows the solvent to soften and penetrate the plant cell walls, dissolving the target sesquiterpenes. The efficiency of the extraction depends on factors like the choice of solvent, temperature, extraction time, and the particle size of the plant material.

Q2: How do temperature and time influence the yield of sesquiterpene extraction during maceration?

Temperature and time are critical parameters that significantly affect the extraction yield. Generally, increasing the temperature can enhance the solubility of sesquiterpenes and the diffusion rate of the solvent into the plant matrix, potentially leading to a higher yield. However, many sesquiterpenes, particularly sesquiterpene lactones, are thermolabile and can degrade at elevated temperatures.

Similarly, a longer extraction time can increase the yield up to a certain point where equilibrium is reached between the solute concentration in the plant material and the solvent. Beyond this point, extending the maceration time may not significantly increase the yield and could lead to the degradation of sensitive compounds.

Q3: What are the typical solvents used for macerating sesquiterpenes?

The choice of solvent is crucial and depends on the polarity of the target sesquiterpenes. Common solvents for sesquiterpene extraction include:

  • Non-polar solvents: Hexane and petroleum ether are effective for extracting non-polar sesquiterpenes.

  • Medium-polarity solvents: Dichloromethane and ethyl acetate (B1210297) are also commonly used.

  • Polar solvents: Alcohols like ethanol (B145695) and methanol (B129727) are versatile and can extract a range of sesquiterpenes. Ethanol is often preferred due to its lower toxicity. Aqueous ethanol mixtures are also frequently employed.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low Yield of Sesquiterpenes 1. Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. 2. Inadequate Maceration Time: The extraction time may be too short to reach equilibrium. 3. Incorrect Solvent: The solvent polarity may not be suitable for the target sesquiterpenes. 4. Large Particle Size: The plant material may not be ground finely enough, limiting solvent penetration.1. Optimize Temperature: Refer to the data tables below. For thermally stable sesquiterpenes, a moderate increase in temperature (e.g., up to 60-70°C) may improve yield. For heat-sensitive compounds, extraction at room temperature or below is recommended.[1][2] 2. Optimize Time: Conduct a time-course study (e.g., 12, 24, 48, 72 hours) to determine the point of equilibrium. 3. Solvent Selection: Test a range of solvents with varying polarities to find the most effective one for your specific sesquiterpenes. 4. Reduce Particle Size: Grind the plant material to a fine, uniform powder to increase the surface area for extraction.
Degradation of Target Sesquiterpenes 1. High Extraction Temperature: Many sesquiterpenes are sensitive to heat. 2. Prolonged Extraction Time: Extended exposure to the solvent and potential light can lead to degradation. 3. pH of the Solvent: Sesquiterpene lactones can be unstable in acidic or basic conditions.1. Lower the Temperature: Perform the maceration at room temperature or even in a cooled environment (e.g., 4°C). 2. Shorten Extraction Time: Once the optimal time for maximum yield is determined, avoid unnecessarily long extraction periods. 3. Use Neutral Solvents: Ensure the solvent system is neutral, or buffer it if necessary, to prevent the degradation of pH-sensitive compounds.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of sesquiterpenes can vary depending on the plant's age, harvest time, and drying conditions. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can affect the outcome.1. Standardize Plant Material: Use plant material from the same source and harvest, and ensure consistent drying and storage conditions. 2. Maintain Strict Control: Precisely control all extraction parameters, including temperature, time, agitation speed, and solvent-to-solid ratio.

Data Presentation: Quantitative Effects of Temperature and Time

The following tables summarize the impact of temperature and maceration time on the yield of specific sesquiterpenes from different plant sources.

Table 1: Effect of Maceration Temperature on Sesquiterpene Yield

Plant SourceTarget SesquiterpeneSolventTemperature (°C)Maceration TimeYield/Observation
Tanacetum parthenium (Feverfew)Parthenolide (B1678480)Water20-70Not SpecifiedLow total phenol, relatively high total tannin.
Tanacetum parthenium (Feverfew)ParthenolideWater75Not SpecifiedMaximum extraction of parthenolide .[2]
Tanacetum parthenium (Feverfew)ParthenolideWater80-100Not SpecifiedLower parthenolide content.[2]
Artemisia annuaArtemisinin (B1665778)Not Specified30-45Not SpecifiedNo significant influence on artemisinin content.[1]
Artemisia annuaArtemisininNot Specified45-70Not SpecifiedLinear growth of artemisinin content with increasing temperature.[1]
Vernonia cinereaTotal ExtractWater40-10010-60 minHigh temperature gave a high yield of the extraction.[3]
Vernonia cinereaTotal Extract (Optimal)Water99.556.4 minOptimal condition for high yield of extraction (15.6%) .[3]

Table 2: Effect of Maceration Time on Bioactive Compound Yield

Plant SourceTarget Compound ClassSolventTemperatureMaceration TimeYield/Observation
Aloe veraTotal Polyphenols50% EthanolRoom Temp.30 min7.8 mg GAE/g
Aloe veraTotal Polyphenols50% EthanolRoom Temp.45 minReached steady state (~9.1 mg GAE/g) .[4]
Aloe veraTotal Polyphenols50% EthanolRoom Temp.> 45 minNo significant increase in yield.[4]
Vernonia cinereaTotal ExtractWater40-100°C10-60 minLong duration time gave a high yield of the extraction.[3]
Vernonia cinereaTotal Extract (Optimal)Water99.5°C56.4 minOptimal condition for high yield of extraction (15.6%) .[3]

Experimental Protocols

Protocol 1: Optimization of Maceration Temperature for Parthenolide Extraction from Tanacetum parthenium

This protocol is based on the findings that suggest an optimal temperature for parthenolide extraction.

  • Preparation of Plant Material: Dry the aerial parts of Tanacetum parthenium at room temperature and grind to a fine powder.

  • Maceration Setup:

    • Prepare multiple batches of the powdered plant material (e.g., 10 g each).

    • Place each batch in a separate conical flask.

    • Add a fixed volume of distilled water to each flask (e.g., 100 mL).

  • Temperature Variation:

    • Place each flask in a temperature-controlled water bath or incubator set to a different temperature (e.g., 65°C, 70°C, 75°C, 80°C, 85°C).

    • Allow the maceration to proceed for a fixed duration (e.g., 2 hours) with occasional agitation.

  • Extraction and Analysis:

    • After the specified time, filter each extract to separate the solid residue.

    • Analyze the parthenolide content in each filtrate using a validated analytical method such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

    • Compare the yields to determine the optimal extraction temperature.

Protocol 2: Optimization of Maceration Time for Sesquiterpene Extraction

This protocol aims to determine the minimum time required to achieve maximum extraction yield.

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Maceration Setup:

    • Prepare multiple identical batches of the powdered plant material (e.g., 10 g each in separate conical flasks).

    • Add a fixed volume of the chosen solvent (e.g., 100 mL of 70% ethanol) to each flask.

    • Maintain all flasks at a constant temperature (e.g., room temperature or a predetermined optimal temperature).

  • Time Variation:

    • Extract the batches for different durations (e.g., 12, 24, 36, 48, 60, and 72 hours).

    • Ensure occasional agitation for all batches.

  • Extraction and Analysis:

    • At the end of each time point, filter the respective extract.

    • Analyze the sesquiterpene content in each filtrate using an appropriate analytical method (e.g., GC-MS or HPLC).

    • Plot the yield against time to identify the point at which the yield plateaus, indicating that equilibrium has been reached.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_extraction Maceration cluster_analysis Analysis cluster_output Output PlantMaterial Plant Material Grinding Grinding PlantMaterial->Grinding SolventAddition Solvent Addition Grinding->SolventAddition Maceration Maceration (Controlled Temp & Time) SolventAddition->Maceration Filtration Filtration Maceration->Filtration Analysis Quantitative Analysis (e.g., HPLC, GC-MS) Filtration->Analysis Optimization Parameter Optimization Analysis->Optimization FinalProduct Sesquiterpene-rich Extract Optimization->FinalProduct

Caption: Experimental workflow for maceration extraction and optimization.

Temp_Time_Relationship cluster_params Input Parameters cluster_effects Effects Temp Temperature Solubility Solubility & Diffusion Temp->Solubility + (to a point) Degradation Compound Degradation Temp->Degradation + (at high temps) Time Time Time->Solubility + (to equilibrium) Time->Degradation + (prolonged exposure) Yield Extraction Yield Solubility->Yield + Degradation->Yield -

Caption: Logical relationship between temperature, time, and extraction yield.

References

Technical Support Center: Enhancing GC-MS Resolution of Isomeric Sesquiterpenoid Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of isomeric sesquiterpenoid alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help resolve common challenges in separating and identifying these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate isomeric sesquiterpenoid alcohols using GC-MS?

A1: Isomeric sesquiterpenoid alcohols possess the same molecular weight and often exhibit very similar mass spectra and physicochemical properties, such as boiling points and polarities. This similarity leads to co-elution, where isomers are not fully separated by the gas chromatograph, and produces nearly identical fragmentation patterns in the mass spectrometer, making confident identification difficult.[1][2] High-resolution mass spectrometry (HRAM) alone may be ineffective as isomers have the exact same masses for their molecular and fragment ions.[1]

Q2: What are the most common issues encountered when analyzing isomeric sesquiterpenoid alcohols?

A2: The most common issues include:

  • Poor Resolution/Co-elution: Peaks for different isomers overlap significantly in the chromatogram.[1][3][4]

  • Peak Tailing: Asymmetrical peaks with a "tail" can occur due to interactions between the polar alcohol groups and active sites in the GC system.[5][6] This can lead to inaccurate peak integration and reduced resolution.[6]

  • Misidentification: Mass spectral library searches often yield multiple high-scoring matches for different isomers due to their similar fragmentation patterns, leading to ambiguous or incorrect identification.[2][7]

Q3: Can derivatization help improve the separation of sesquiterpenoid alcohol isomers?

A3: Yes, derivatization can be a powerful tool. By chemically modifying the alcohol functional group (e.g., through silylation, acylation, or alkylation), you can alter the volatility and polarity of the isomers, which can enhance their chromatographic separation.[8][9][10] Derivatization can also lead to more structurally informative fragmentation patterns in the mass spectrometer, aiding in isomer differentiation.[8][11] For example, converting alcohols to their trimethylsilyl (B98337) (TMS) derivatives is a common strategy to improve GC performance.

Q4: When should I consider using a multi-dimensional GC (MDGC) system?

A4: Multi-dimensional GC (MDGC), particularly with a heart-cutting technique, is a highly effective approach when single-column chromatography fails to resolve critical isomer pairs.[1] This technique involves transferring a specific, unresolved portion of the eluent from the first column onto a second column with a different stationary phase for further separation.[1] This is especially useful for complex matrices where co-elution is inevitable.[1]

Troubleshooting Guides

Problem 1: Poor Resolution and Co-eluting Peaks

Symptoms:

  • Chromatographic peaks for different isomers are not baseline-separated.

  • Shoulders are visible on peaks, or two peaks are merged.[4]

Troubleshooting Workflow:

G A Poor Resolution/ Co-elution Observed B Optimize Temperature Program (Slower ramp rate, lower initial temp) A->B G Resolution Improved? B->G Check C Evaluate GC Column (Different stationary phase, longer column, smaller ID) C->G Check D Optimize Carrier Gas Flow Rate D->G Check E Consider Derivatization E->G Check F Implement Multi-Dimensional GC (MDGC) G->C No G->D No G->E No G->F No H End G->H Yes

Caption: Troubleshooting workflow for poor peak resolution.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Temperature Program A slow temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the separation of closely eluting compounds.[3][5] Experiment with different initial temperatures and ramp rates to find the optimal conditions.[12][13]
Inappropriate GC Column The choice of stationary phase is critical for selectivity.[5][14] For polar sesquiterpenoid alcohols, a mid- to high-polarity column (e.g., Polyethylene Glycol - WAX type) is often suitable.[5] If co-elution persists, switch to a column with a different stationary phase (e.g., a phenyl or pentafluorophenyl column) to exploit different intermolecular interactions.[5] Using a longer column or one with a smaller internal diameter (ID) will also increase theoretical plates and improve resolution.[5][15]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is optimized for your specific column dimensions and carrier gas (Helium or Hydrogen).[5] Sometimes, increasing the linear velocity can lead to narrower, better-resolved peaks.[16]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.[5]

Troubleshooting Workflow:

G A Peak Tailing Observed B Check for Active Sites in Inlet A->B C Inspect/Replace Inlet Liner B->C D Replace Septum B->D I Peak Shape Improved? C->I Check D->I Check E Check for Column Contamination F Bake Out Column E->F F->I Check G Trim Column Inlet G->I Check H Evaluate Column Compatibility I->E No I->G No I->H No J End I->J Yes

Caption: Troubleshooting workflow for peak tailing.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the polar alcohol molecules, causing tailing.[5][6] Use a deactivated inlet liner and a highly inert GC column.[5][6]
Column Contamination Contaminants in the column can lead to peak tailing.[5] Bake out the column at a high temperature (within the column's specified limits) to remove contaminants. If tailing persists, it may be necessary to trim 10-20 cm from the front of the column.[17]
Improper Column Installation A poorly cut column end or incorrect insertion depth in the inlet can cause peak shape issues. Ensure the column is cut cleanly and positioned correctly according to the manufacturer's instructions.[6]

Experimental Protocols

Protocol 1: General GC-MS Method Optimization for Sesquiterpenoid Alcohols
  • Column Selection:

    • Start with a mid-polarity column, such as a Polyethylene Glycol (WAX) type column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5][18] This type of stationary phase is well-suited for separating polar compounds like alcohols.

    • If resolution is insufficient, consider a column with a different selectivity, such as a 5% Phenyl Polysiloxane phase.[19]

  • Sample Preparation and Injection:

    • Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

    • Use a deactivated inlet liner to minimize analyte interaction.

    • Injector Temperature: 250 °C.[5]

    • Injection Mode: Split (e.g., 50:1 split ratio) to ensure sharp peaks for concentrated samples. For trace analysis, a splitless injection may be necessary.[5][20]

  • Oven Temperature Program:

    • Initial Temperature: 40-60 °C, hold for 1-2 minutes. A lower initial temperature can improve the resolution of early-eluting peaks.[5][12]

    • Ramp Rate: 2-5 °C/min to 240-250 °C. A slower ramp rate is generally better for resolving closely related isomers.[3][5]

    • Final Hold: Hold at the final temperature for 5-10 minutes to ensure all components have eluted.

  • Carrier Gas:

    • Use Helium or Hydrogen as the carrier gas.

    • Set to an optimal linear velocity (e.g., 30-40 cm/sec).[5]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.[18]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Protocol 2: Silylation (Derivatization) of Sesquiterpenoid Alcohols
  • Reagent Preparation: Use a common silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction:

    • Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

    • Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 50 µL of the BSTFA + 1% TMCS reagent to the dry residue.

    • Cap the vial tightly and heat at 60-75 °C for 30-45 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS using the optimized method from Protocol 1. The derivatized compounds will be less polar and more volatile.

Data Presentation

Table 1: GC Column Characteristics for Sesquiterpenoid Alcohol Isomer Separation
Stationary Phase Polarity Key Advantages Typical Dimensions
Polyethylene Glycol (WAX) PolarExcellent peak shape for alcohols, good selectivity based on hydrogen bonding capacity.[5][6]30-60 m x 0.25 mm ID, 0.25 µm film
5% Phenyl Polysiloxane Low to MidGood general-purpose column, separates based on boiling point with some polar interactions.[19]30 m x 0.25 mm ID, 0.25 µm film
Biscyanopropyl Polysiloxane HighExcellent resolution for geometric and positional isomers due to strong dipole-dipole interactions.[2]100 m x 0.25 mm ID, 0.20 µm film
Derivatized Cyclodextrin ChiralNecessary for separating enantiomers (chiral isomers).[5][21]30 m x 0.25 mm ID, 0.25 µm film
Table 2: Example GC Oven Program Parameters for Isomer Separation
Parameter Scouting Method Optimized High-Resolution Method
Initial Temperature 40 °C (hold 2 min)50 °C (hold 1 min)
Ramp Rate 1 10 °C/min to 250 °C2 °C/min to 180 °C
Ramp Rate 2 N/A10 °C/min to 250 °C
Final Hold 5 min at 250 °C10 min at 250 °C
Rationale Quickly elutes all compounds to get an overview.[12]A very slow initial ramp provides maximum separation for closely eluting isomers.[3][5]

References

Technical Support Center: Scaling Up the Purification of 4(15),11-Oppositadien-1-ol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the purification of the sesquiterpenoid 4(15),11-Oppositadien-1-ol for bioassays. This guide includes frequently asked questions, detailed experimental protocols, troubleshooting advice, and quantitative data to facilitate a smooth transition from lab-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it purified?

A1: this compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants.[1] It is purified to be studied for its potential biological activities, which may include applications in pest control and other ecological interactions.[1] High-purity samples are essential for accurate bioassay results and to understand its mechanism of action.

Q2: What are the main challenges in scaling up the purification of this compound?

A2: Scaling up the purification of natural products like this compound presents several challenges. These can include maintaining resolution and purity on larger chromatography columns, managing increased solvent volumes, the potential for compound degradation over longer processing times, and ensuring batch-to-batch consistency. As the scale increases, operational efficiency becomes more critical.[2]

Q3: What purity level is typically required for bioassays?

A3: The required purity level depends on the specific bioassay being conducted. For initial screening, a purity of >90-95% may be acceptable. However, for dose-response studies and mechanism of action investigations, a purity of >98% is often required to avoid confounding results from minor impurities.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is ideal for quantitative purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly given the volatile nature of sesquiterpenoids.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and to detect any structural impurities.

Experimental Protocols

A multi-step approach is typically required for the purification of this compound. The following protocol outlines a general strategy for scaling up the purification from a crude plant extract.

1. Large-Scale Extraction

  • Objective: To efficiently extract the target compound from a large quantity of plant material.

  • Methodology:

    • Coarsely grind the dried and powdered plant material.

    • Macerate the ground material in a large stainless-steel vessel with an appropriate solvent (e.g., methanol (B129727) or ethanol) at a solid-to-solvent ratio of 1:5 (w/v) for 48-72 hours at room temperature.

    • Filter the extract through a coarse filter cloth and then through a finer filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a large-scale rotary evaporator to obtain the crude extract.

2. Solvent-Solvent Partitioning

  • Objective: To remove highly polar and non-polar impurities from the crude extract.

  • Methodology:

    • Dissolve the crude extract in a 90% methanol/water solution.

    • Perform liquid-liquid extraction in a large separatory funnel or extraction vessel with an equal volume of a non-polar solvent like hexane (B92381). Repeat this step 3-4 times to remove non-polar compounds.

    • Collect and combine the hexane fractions.

    • Increase the water content of the methanol phase to approximately 40% and extract with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), to recover the sesquiterpenoids. Repeat this extraction 3-4 times.

    • Combine the dichloromethane/ethyl acetate fractions and concentrate under reduced pressure to yield a fraction enriched in this compound.

3. Scale-Up Column Chromatography

  • Objective: To perform a bulk separation of the enriched fraction.

  • Methodology:

    • Pack a glass or stainless-steel column with an appropriate stationary phase (e.g., silica (B1680970) gel 60, 70-230 mesh). The column size will depend on the amount of extract to be purified (a general rule is a 1:20 to 1:50 ratio of extract to silica gel by weight).

    • Equilibrate the column with the starting mobile phase (e.g., a non-polar solvent like hexane).

    • Adsorb the enriched fraction onto a small amount of silica gel and load it evenly onto the top of the column bed.

    • Elute the column with a step or linear gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

    • Collect fractions of a consistent volume and monitor the composition of each fraction by Thin Layer Chromatography (TLC) or HPLC.

    • Combine fractions containing the target compound of similar purity.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Objective: To achieve high purity (>98%) of this compound.

  • Methodology:

    • Concentrate the combined fractions from the column chromatography step.

    • Dissolve the sample in the mobile phase to be used for HPLC.

    • Purify the compound using a preparative HPLC system equipped with a suitable column (e.g., a C18 or a silica column) and a UV or ELSD detector.

    • Develop an isocratic or gradient elution method that provides good separation of the target compound from remaining impurities.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the highly purified compound.

    • Confirm the purity using analytical HPLC and the structure using NMR and MS.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Purification Parameters

ParameterLab-ScaleScale-Up
Starting Material (Dry Plant) 100 g5 kg
Extraction Solvent Volume 1 L50 L
Crude Extract Yield ~10 g~500 g
Silica Gel for Column Chromatography 200 g10 kg
Column Dimensions (ID x H) 4 cm x 50 cm20 cm x 100 cm
Prep-HPLC Injection Volume 1-5 mL20-50 mL
Final Purified Compound Yield ~50 mg~2.5 g
Purity (by HPLC) >98%>98%

Troubleshooting Guide

Issue 1: Low Yield of Crude Extract

  • Question: We have processed a large batch of plant material, but the yield of the crude extract is significantly lower than expected. What could be the cause?

  • Answer:

    • Possible Cause 1: Incomplete extraction. The plant material may not have been ground finely enough, or the extraction time was too short. For larger batches, longer extraction times or multiple extraction cycles may be necessary.

    • Solution 1: Ensure the plant material is of a consistent and appropriate particle size. Consider increasing the extraction time or performing a second or third extraction of the plant material and combining the filtrates.

    • Possible Cause 2: Inappropriate solvent. The polarity of the extraction solvent may not be optimal for this compound.

    • Solution 2: Test different solvents or solvent mixtures on a small scale to determine the most efficient extraction system.

Issue 2: Poor Separation in Scale-Up Column Chromatography

  • Question: We are getting poor separation and broad peaks during our large-scale column chromatography. How can we improve this?

  • Answer:

    • Possible Cause 1: Improper column packing. Air bubbles, cracks, or an uneven bed in a large column can lead to channeling and poor separation.

    • Solution 1: Pack the column carefully as a slurry to ensure a homogenous and stable bed. Allow the packed column to equilibrate thoroughly with the mobile phase before loading the sample.

    • Possible Cause 2: Column overloading. Loading too much sample can saturate the stationary phase and lead to peak broadening and tailing.

    • Solution 2: Reduce the amount of sample loaded onto the column. A general guideline is not to exceed a 1:20 ratio of sample to stationary phase by weight.

    • Possible Cause 3: Inappropriate mobile phase. The solvent system may not be optimized for the separation of the target compound from its impurities.

    • Solution 3: Optimize the solvent system using TLC on a small scale first to achieve good separation of the target compound (an Rf value of around 0.2-0.4 is often ideal).

Issue 3: Compound Precipitation during Solvent Partitioning

  • Question: A solid material is precipitating at the interface between the two solvent layers during liquid-liquid extraction. What should we do?

  • Answer:

    • Possible Cause: The compound may have intermediate polarity and is not fully soluble in either of the partitioning solvents.

    • Solution: Try a different solvent system for the partitioning. Alternatively, you can collect the precipitate by filtration, dry it, and analyze its composition (e.g., by TLC or HPLC) to determine if it contains your target compound. If it does, it can be processed separately.

Issue 4: Tailing Peaks in Preparative HPLC

  • Question: We are observing significant peak tailing in our preparative HPLC, which is affecting the purity of our collected fractions. What can be done?

  • Answer:

    • Possible Cause 1: Strong interaction with the stationary phase. The compound may be interacting too strongly with the silica or C18 material.

    • Solution 1: If using a silica column, the presence of acidic silanol (B1196071) groups can cause tailing with compounds that have basic functionalities. Adding a small amount of a modifier like triethylamine (B128534) to the mobile phase can help. For C18 columns, ensure the pH of the mobile phase is appropriate for the compound's stability and ionization state.

    • Possible Cause 2: Column overloading. Injecting too much sample can lead to peak distortion.

    • Solution 2: Reduce the injection volume or the concentration of the sample.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Column Chromatography cluster_hplc Preparative HPLC cluster_analysis Analysis plant_material Plant Material (5 kg) extraction Maceration with Methanol plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotovap) filtration->concentration1 crude_extract Crude Extract (~500 g) concentration1->crude_extract partitioning MeOH/H2O vs. Hexane then vs. CH2Cl2 crude_extract->partitioning enriched_fraction Enriched Sesquiterpenoid Fraction partitioning->enriched_fraction column_chrom Silica Gel Column (Hexane-EtOAc Gradient) enriched_fraction->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection combined_fractions Combined Fractions fraction_collection->combined_fractions prep_hplc Preparative C18 HPLC combined_fractions->prep_hplc pure_compound Pure this compound (>98%, ~2.5 g) prep_hplc->pure_compound analysis Purity & Structural Confirmation (HPLC, NMR, MS) pure_compound->analysis

Caption: Overall workflow for the scaled-up purification of this compound.

troubleshooting_flowchart cluster_problem Problem Identification cluster_causes_yield Potential Causes for Low Yield cluster_causes_separation Potential Causes for Poor Separation cluster_causes_tailing Potential Causes for Peak Tailing cluster_solutions Solutions start Poor Purification Result low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation peak_tailing Peak Tailing (HPLC)? start->peak_tailing incomplete_extraction Incomplete Extraction low_yield->incomplete_extraction Yes wrong_solvent Wrong Solvent low_yield->wrong_solvent Yes bad_packing Improper Column Packing poor_separation->bad_packing Yes overloading Column Overloading poor_separation->overloading Yes strong_interaction Strong Analyte-Stationary Phase Interaction peak_tailing->strong_interaction Yes hplc_overload HPLC Overloading peak_tailing->hplc_overload Yes solution_extraction Increase Extraction Time/ Change Solvent incomplete_extraction->solution_extraction wrong_solvent->solution_extraction solution_packing Repack Column/ Reduce Load bad_packing->solution_packing overloading->solution_packing solution_tailing Modify Mobile Phase/ Reduce Injection Volume strong_interaction->solution_tailing hplc_overload->solution_tailing

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

Confirming the Absolute Configuration of 4(15),11-Oppositadien-1-ol: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute configuration of chiral alcohols, using the sesquiterpenoid 4(15),11-oppositadien-1-ol (B1159698) as a model compound. We will delve into the experimental protocols and data interpretation for Mosher's Method (NMR Spectroscopy), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.

At a Glance: Comparison of Analytical Methods
FeatureMosher's Method (¹H NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Principle Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR spectra.Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.
Sample Requirements Small amount of purified alcohol (mg scale).Purified sample in solution (mg scale).High-quality single crystal of the compound or a suitable derivative.
Data Output ¹H NMR chemical shifts (δ) and their differences (Δδ).VCD and IR spectra.Atomic coordinates, bond lengths, bond angles, and absolute configuration (if a heavy atom is present).
Advantages Relatively fast and accessible with standard NMR equipment. Provides direct evidence of configuration at the carbinol center.Non-destructive and provides information on the solution-state conformation. Does not require derivatization.Provides an unambiguous determination of the solid-state structure and absolute configuration.
Limitations Requires chemical derivatization, which may not be straightforward for all substrates. Analysis can be complex for molecules with overlapping signals.Requires specialized instrumentation and quantum chemical calculations for interpretation.Growing diffraction-quality crystals can be a significant challenge. The solid-state conformation may differ from the solution-state.

Experimental Protocols

Mosher's Ester Analysis

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols.[1][2][3][4] It involves the preparation of diastereomeric esters using the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). The anisotropic effect of the phenyl ring in the MTPA esters causes characteristic shifts in the ¹H NMR signals of nearby protons, allowing for the assignment of the stereochemistry at the carbinol center.

Protocol:

  • Esterification:

    • To two separate small samples (e.g., 0.5-1.0 mg) of the alcohol in a deuterated solvent (e.g., pyridine-d₅ or CDCl₃) in NMR tubes, add a slight excess of (R)-MTPA-Cl to one and (S)-MTPA-Cl to the other.

    • Allow the reactions to proceed at room temperature until completion, monitoring by TLC or ¹H NMR.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

    • Assign the proton signals for both diastereomers.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shifts of the (R)-MTPA ester from those of the (S)-MTPA ester (Δδ = δS - δR).

  • Data Interpretation:

    • Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.

    • By analyzing the distribution of these positive and negative values around the stereocenter, the absolute configuration can be determined.

Workflow for Mosher's Ester Analysis

mosher_workflow cluster_prep Sample Preparation cluster_reaction Esterification cluster_analysis Data Analysis alcohol This compound r_mtpa (R)-MTPA-Cl s_mtpa (S)-MTPA-Cl ester_r (R)-MTPA Ester r_mtpa->ester_r ester_s (S)-MTPA Ester s_mtpa->ester_s nmr ¹H NMR Analysis ester_r->nmr ester_s->nmr delta Calculate Δδ (δS - δR) nmr->delta config Determine Absolute Configuration delta->config

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution.

Protocol:

  • Sample Preparation:

    • Dissolve a purified sample of the alcohol (typically 1-10 mg) in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.05 M.

  • Spectral Acquisition:

    • Record the VCD and IR spectra using a VCD spectrometer. Data collection typically involves accumulating scans over several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational methods (e.g., molecular mechanics).

    • Calculate the optimized geometries, energies, and vibrational frequencies of the low-energy conformers using density functional theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the theoretical VCD and IR spectra for each conformer.

  • Data Comparison:

    • Compare the experimentally measured VCD spectrum with the Boltzmann-averaged theoretical spectra for both enantiomers.

    • The enantiomer whose calculated spectrum matches the experimental spectrum determines the absolute configuration of the sample.

VCD Analysis Workflow

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_compare Comparison & Assignment sample Sample in Solution vcd_exp Measure Experimental VCD Spectrum sample->vcd_exp compare Compare Experimental vs. Calculated Spectra vcd_exp->compare conf_search Conformational Search dft_calc DFT Calculations (Geometry, Energy, Frequencies) conf_search->dft_calc vcd_calc Calculate Theoretical VCD Spectra for (R) and (S) Enantiomers dft_calc->vcd_calc vcd_calc->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for VCD analysis to determine absolute configuration.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and the absolute configuration in the solid state.[6]

Protocol:

  • Crystallization:

    • Grow a single crystal of the alcohol or a suitable crystalline derivative (e.g., a p-bromobenzoate ester) of high quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data by irradiating the crystal with monochromatic X-rays and measuring the intensities and positions of the diffracted beams.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

  • Absolute Configuration Determination:

    • If the crystal contains a heavy atom (e.g., bromine from a derivative), the absolute configuration can be determined from the anomalous dispersion of the X-rays. The Flack parameter is calculated, with a value close to zero indicating the correct absolute configuration.

X-ray Crystallography Workflow

xray_workflow cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination compound Purified Compound or Derivative crystal Grow Single Crystal compound->crystal diffraction X-ray Diffraction crystal->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement abs_config Determine Absolute Configuration (Flack Parameter) refinement->abs_config

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The determination of the absolute configuration of a natural product like this compound is a multifaceted challenge that can be confidently addressed by employing a combination of modern analytical techniques. Mosher's ester analysis provides valuable information about the stereochemistry at the carbinol center through routine NMR spectroscopy. VCD offers insights into the solution-state structure and configuration without the need for chemical modification. Finally, single-crystal X-ray crystallography, when applicable, delivers an unambiguous assignment of the solid-state structure. By comparing the results from these complementary methods, researchers can achieve a high degree of confidence in their stereochemical assignments, which is essential for advancing research in natural products chemistry and drug development.

References

Comparative Bioactivity of 4(15),11-Oppositadien-1-ol and Other Oppositane Sesquiterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Cytotoxic, Anti-inflammatory, and Antimicrobial Potential

For researchers, scientists, and drug development professionals, the vast and structurally diverse family of sesquiterpenoids presents a compelling frontier for the discovery of novel therapeutic agents. Among these, the oppositane subclass, a group of bicyclic sesquiterpenoids characterized by a unique carbon skeleton, has garnered interest for its potential bioactivities. This guide provides a comparative analysis of the bioactivity of 4(15),11-Oppositadien-1-ol and other notable oppositane sesquiterpenoids, supported by available experimental data and detailed methodologies to aid in future research endeavors.

Cytotoxicity Profile of Oppositane Sesquiterpenoids

The cytotoxic potential of oppositane sesquiterpenoids has been investigated against various cancer cell lines. However, studies on this compound remain limited. Research on other sesquiterpenes isolated from the same sources, such as the brown alga Dictyopteris divaricata, provides some context. Notably, a study on seven new cadinane (B1243036) sesquiterpenes from this alga found them to be inactive against a panel of human cancer cell lines, including lung adenocarcinoma (A549), stomach cancer (BGC-823), breast cancer (MCF-7), hepatoma (Bel7402), and colon cancer (HCT-8) cell lines.[1][2] This suggests that cytotoxicity may not be a universal characteristic of all sesquiterpenoids from this marine source.

In contrast, other classes of sesquiterpenoids have demonstrated significant cytotoxic effects. For instance, two new sesquiterpenoids isolated from the brittle star Ophiocoma dentata showed a dose-dependent reduction in the viability of MCF-7 breast cancer cells, with LC50 values of 103.5 and 59.5 µg/ml, respectively.[3] Similarly, laurebiphenyl, a sesquiterpene from the red alga Laurencia tristicha, exhibited moderate cytotoxicity against a range of human cancer cell lines with IC50 values between 1.22 and 1.91 µg/mL.[2]

Table 1: Comparative Cytotoxicity of Selected Sesquiterpenoids (IC50/LC50 in µg/mL)

Compound/ExtractCell LineIC50/LC50 (µg/mL)Source Organism
Cadinane Sesquiterpenes (7 compounds)A549, BGC-823, MCF-7, Bel7402, HCT-8InactiveDictyopteris divaricata[1]
8,11-epoxy-9(15)-himachaladiene-4-olMCF-7103.5Ophiocoma dentata[3]
11-epoxy-9(15)-himachaladiene-4-olMCF-759.5Ophiocoma dentata[3]
LaurebiphenylA549, BGC-823, Bel 7402, HCT-8, HELA1.68, 1.22, 1.91, 1.77, 1.61Laurencia tristicha[2]

Anti-inflammatory Activity

One of the primary signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many sesquiterpenoids are known to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and enzymes. Another critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a crucial role in cellular responses to inflammatory stimuli.

Antimicrobial Potential

The marine environment is a rich source of antimicrobial compounds, and oppositane sesquiterpenoids are no exception. A notable example is oppositol, a brominated sesquiterpene alcohol from the red alga Laurencia subopposita, which has been reported to possess antibacterial activity.[4] While quantitative data such as Minimum Inhibitory Concentration (MIC) values are not specified in the initial reports, this finding highlights the potential of the oppositane skeleton as a scaffold for new antimicrobial agents.

Further research into other sesquiterpenoids from marine algae has yielded more specific data. For instance, (E)-dictyochromenol, isolated from the brown alga Dictyopteris undulata, displayed activity against Bacillus cereus with a MIC value of 1.56 μg/mL.[5]

Table 2: Antimicrobial Activity of Selected Sesquiterpenoids (MIC in µg/mL)

CompoundTarget MicroorganismMIC (µg/mL)Source Organism
(E)-dictyochromenolBacillus cereus1.56Dictyopteris undulata[5]
Farnesane-type sesquiterpenoid 1Acinetobacter baumannii150Chiliadenus lopadusanus[6]
Farnesane-type sesquiterpenoid 1Staphylococcus aureus75Chiliadenus lopadusanus[6]
Farnesane-type sesquiterpenoid 2A. baumannii / S. aureus150Chiliadenus lopadusanus[6]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key bioassays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other oppositane sesquiterpenoids) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Sesquiterpenoids A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

MTT Cytotoxicity Assay Workflow
Anti-inflammatory Assay: Inhibition of Protein Denaturation

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Principle: Inflammation can be induced by protein denaturation. A compound's ability to prevent this denaturation is indicative of its anti-inflammatory potential.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin).

  • Induction of Denaturation: Induce denaturation by heating the mixture.

  • Turbidity Measurement: After cooling, measure the turbidity of the samples spectrophotometrically.

  • Calculation: Calculate the percentage inhibition of protein denaturation compared to a control.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Serial Dilutions: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying the bioactivity of these compounds is crucial for drug development.

NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation & Degradation of IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Gene Pro-inflammatory Genes NFkB_n->Gene Transcription

Simplified NF-κB Signaling Pathway
MAPK Signaling Pathway

The MAPK cascade is another important target for anti-inflammatory and anticancer agents.

MAPK_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation TF Transcription Factors MAPK_n->TF Activation Gene Target Genes TF->Gene Transcription

General MAPK Signaling Cascade

References

Cross-Validation of GC-MS and HPLC for Accurate Terpene Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for terpene quantification, this guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative performance data, and a clear workflow are presented to aid in selecting the optimal analytical technique for specific research needs.

Terpenes, the aromatic compounds responsible for the characteristic scent of many plants, are gaining increasing interest for their therapeutic potential. Accurate quantification of these volatile and semi-volatile compounds is crucial for quality control, formulation development, and understanding their synergistic effects with other active pharmaceutical ingredients. While both GC-MS and HPLC are powerful analytical tools, their inherent principles lead to significant differences in performance for terpene analysis. This guide aims to objectively compare these two techniques, providing the necessary data and protocols to make an informed decision.

Methodological Comparison: GC-MS vs. HPLC

Gas chromatography is fundamentally well-suited for the analysis of volatile compounds like terpenes.[1][2][3] The separation occurs in the gaseous state, allowing for efficient resolution of these low molecular weight, thermally stable molecules.[2] Conversely, High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid phase, which can present challenges for volatile analytes.[2][4]

A significant advantage of GC-MS is its high specificity and the ability to identify peaks based on both retention time and mass spectra, which can be matched against spectral libraries like NIST for confident compound identification.[5][6] While HPLC coupled with a standard UV detector can be used, it is often hampered by co-elution issues, especially in complex matrices like cannabis extracts where cannabinoids can interfere with terpene signals.[3] However, recent advancements in HPLC technology, particularly when coupled with mass spectrometry (LC-MS/MS) and specific ionization techniques like Atmospheric Pressure Chemical Ionization (APCI), have shown promise for the simultaneous analysis of terpenes and non-volatile compounds like cannabinoids.[4]

Quantitative Performance Data

The following tables summarize the validation parameters for both GC-MS and a recently developed LC-APCI-MS/MS method for terpene analysis, demonstrating the capabilities of each technique.[4][7][8]

Table 1: GC-MS Method Validation Parameters for Terpene Analysis [7][8]

ParameterResult
Linearity (R²) > 0.99
Recovery 79 - 91%
Precision (RSD) < 10%
Accuracy (Bias) < 10%
Matrix Effect < 10%

Table 2: LC-APCI-MS/MS Method Validation Parameters for Terpene Analysis [4]

ParameterResult
Linearity (R²) > 0.99
Recovery 80 - 120%
Precision (RSD) < 15%
Accuracy (Bias) < 15%
Matrix Effect Minimal ion suppression or enhancement observed

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below to facilitate replication and cross-validation in your laboratory.

GC-MS Protocol for Terpene Analysis (Headspace Sampling)

This protocol is based on a static headspace (HS) sampling technique, which is advantageous as it is a clean and non-destructive method that avoids interference from the sample matrix.[6]

  • Sample Preparation:

    • Weigh 10-30 mg of the homogenized plant material into a headspace vial and cap it.[9]

    • For quantitative analysis, prepare calibration standards with concentrations ranging from 0.1 µg to 25 µg.[9]

  • Headspace (HS) Parameters: [9]

    • Equilibration Temperature: 150°C

    • Equilibration Time: 30 minutes

    • Sample Loop Volume: 1 mL

    • Injection Time: 1.0 min

  • GC-MS Parameters: [9][10]

    • Injection Mode: Split (e.g., 20:1 or 50:1)[9][10]

    • Inlet Temperature: 280°C[10]

    • Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 140°C at 5°C/min, then ramp to 250°C at 15°C/min.[6]

    • Carrier Gas: Helium

    • MS Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced quantitation.[9]

  • Data Analysis:

    • Identify terpenes by comparing retention times and mass spectra to certified reference standards and spectral libraries (e.g., NIST).[6]

    • Quantify terpenes using a calibration curve generated from the standards.

HPLC (LC-APCI-MS/MS) Protocol for Terpene Analysis

This protocol allows for the simultaneous quantification of terpenes and cannabinoids, offering a more holistic analysis of the sample.[4]

  • Sample Preparation: [4]

    • Perform a simple and fast ethanolic extraction of the plant material.

  • LC-MS/MS Parameters: [4]

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of water and organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable additive.

    • Flow Rate: As per column specifications.

    • Run Time: Approximately 25 minutes.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).

    • MS Detection: Multiple Reaction Monitoring (MRM) for simultaneous quantification of co-eluting analytes.

  • Data Analysis: [4]

    • Identify and quantify terpenes and cannabinoids based on their specific MRM transitions and retention times compared to certified reference standards.

    • Validate the method for linearity, accuracy, precision, and matrix effects.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of GC-MS and HPLC results for terpene analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_compare Data Comparison & Validation Start Homogenized Sample Prep_GC Aliquoting for GC-MS Start->Prep_GC Prep_HPLC Aliquoting for HPLC Start->Prep_HPLC GCMS_Run Headspace GC-MS Run Prep_GC->GCMS_Run HPLC_Run LC-APCI-MS/MS Run Prep_HPLC->HPLC_Run GCMS_Data GC-MS Data Acquisition (Retention Time & Mass Spectra) GCMS_Run->GCMS_Data GCMS_Quant Quantification GCMS_Data->GCMS_Quant Compare Compare Results GCMS_Quant->Compare HPLC_Data HPLC Data Acquisition (Retention Time & MRM) HPLC_Run->HPLC_Data HPLC_Quant Quantification HPLC_Data->HPLC_Quant HPLC_Quant->Compare Validate Method Validation Compare->Validate

Caption: Workflow for cross-validating terpene analysis results between GC-MS and HPLC.

References

Comparative Analysis of Insect Repellent Efficacy: 4(15),11-Oppositadien-1-ol versus DEET

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant knowledge gap regarding the insect repellent properties of 4(15),11-Oppositadien-1-ol. While this sesquiterpenoid has been identified and isolated, no studies evaluating its efficacy as an insect repellent, or offering a direct comparison with N,N-Diethyl-meta-toluamide (DEET), are publicly available. In contrast, DEET is one of the most extensively studied and widely used insect repellents globally.

This guide, therefore, provides a detailed overview of the well-established efficacy and mechanisms of DEET, alongside the standard experimental protocols used to evaluate insect repellents. These protocols would be the requisite methods for assessing the potential of this compound and comparing it to the current gold standard, DEET.

DEET: The Benchmark for Insect Repellency

DEET, developed by the U.S. Army in 1946, is a broad-spectrum repellent effective against a wide range of arthropods, including mosquitoes, ticks, fleas, and chiggers.[1] Its efficacy is concentration-dependent, with higher concentrations generally providing longer-lasting protection.[1]

Quantitative Efficacy of DEET

The following table summarizes the typical complete protection times (CPT) for various concentrations of DEET against mosquito bites, as documented in scientific studies. CPT is defined as the duration from application until the first confirmed insect landing and attempt to bite.

DEET ConcentrationMean Complete Protection Time (Minutes)Target Insect(s)
24%> 300Aedes albopictus
23.8%301.5Mosquitoes
5%~90Mosquitoes

Data compiled from multiple sources. Protection times can vary based on factors such as the insect species, environmental conditions, and individual user characteristics.

Experimental Protocols for Evaluating Insect Repellent Efficacy

The assessment of insect repellent efficacy is conducted through standardized laboratory and field tests. These protocols are crucial for determining the effectiveness of any new repellent candidate, such as this compound.

Arm-in-Cage Test

A common laboratory method is the "arm-in-cage" test. This procedure involves human volunteers applying a known concentration of a repellent to a defined area on their forearm and then inserting their arm into a cage containing a specific number of host-seeking insects (typically mosquitoes). The time until the first bite is recorded as the CPT.

Below is a generalized workflow for the arm-in-cage experimental protocol.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Recruit Human Volunteers e1 Apply Repellent to Volunteer's Forearm p1->e1 p2 Rear Mosquitoes to Standard Age and Hunger Level e2 Insert Treated Arm into Mosquito Cage p2->e2 p3 Prepare Repellent Formulations (e.g., in Ethanol) p3->e1 e1->e2 e3 Observe for Mosquito Landing and Biting Behavior e2->e3 e4 Record Time to First Confirmed Bite (CPT) e3->e4 a1 Compare CPT of Test Compound to Control (Solvent Only) e4->a1 a2 Compare CPT of Test Compound to Positive Control (e.g., DEET) e4->a2 a3 Statistical Analysis of Repellency Data a1->a3 a2->a3

Caption: Workflow for a typical arm-in-cage insect repellent bioassay.

Other Standardized Tests
  • Y-Tube Olfactometer Assay: This laboratory test assesses the spatial repellency of a compound by giving insects a choice between treated and untreated air streams.

  • Field Studies: These studies evaluate repellent efficacy under real-world conditions, accounting for environmental variables like temperature, humidity, and wind.

Mechanism of Action: DEET

DEET's repellent effect is multi-modal, involving both olfactory (smell) and gustatory (taste) pathways in insects. It is not an insecticide; it does not kill insects but rather deters them from biting.

The primary mechanisms of DEET's action are:

  • Masking of Host Cues: DEET can block the olfactory receptors of insects that detect human odors like lactic acid and carbon dioxide, making it harder for them to locate a host.

  • Direct Repellency: DEET activates specific odorant receptors in insects that trigger an aversive response, causing them to avoid the source.

  • Contact Irritancy: Upon landing, the taste of DEET is highly unpalatable to insects, further discouraging biting.

The following diagram illustrates the proposed signaling pathways for DEET's repellent action.

cluster_host Human Host cluster_insect Insect Olfactory System cluster_brain Insect Brain Host Human Skin Odors (Lactic Acid, CO2) ORs Odorant Receptors (ORs) Host->ORs Attraction Signal Neuron Olfactory Receptor Neurons ORs->Neuron IRs Ionotropic Receptors (IRs) IRs->Neuron Brain Antennal Lobe Neuron->Brain Avoidance Aversive Behavior (Repellency) Brain->Avoidance DEET DEET DEET->ORs Blocks Host Signal Activates Repellent Receptors DEET->IRs Activates Repellent Receptors

Caption: Proposed signaling pathways for DEET's insect repellent activity.

The Potential of this compound as a Novel Repellent

This compound belongs to the class of sesquiterpenoids, which are naturally occurring compounds found in many plants. Several other sesquiterpenoids have been investigated for their insect repellent properties, suggesting that this class of compounds is a promising area for new repellent discovery. Research into the efficacy of this compound would require the application of the rigorous experimental protocols outlined above to determine its potential as a viable alternative to existing repellents like DEET.

Conclusion

While DEET remains the benchmark for insect repellent efficacy with a wealth of supporting data, the field of repellent research is actively seeking new active ingredients from natural sources. This compound, as a sesquiterpenoid, represents a potential candidate for investigation. However, without experimental data on its efficacy and safety, no comparison to DEET can be made. Future research employing standardized bioassays is necessary to elucidate the insect repellent capabilities of this compound.

References

Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of Oppositadien-Type Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural product and its biological activity is paramount. This guide provides a comparative analysis of oppositadien-type sesquiterpenes, a class of natural products showing promise in various therapeutic areas. By examining their cytotoxic, anti-inflammatory, and antimicrobial properties, we aim to elucidate the key structural features governing their bioactivity.

Sesquiterpenes, a diverse group of 15-carbon isoprenoids, are a rich source of bioactive compounds.[1][2] Among the various skeletal types, the oppositane sesquiterpenes, characterized by a unique bicyclo[5.4.0]undecane core, have garnered interest for their significant biological activities.[3] These compounds are found in a variety of natural sources, from terrestrial plants like Tithonia diversifolia to marine organisms, particularly red algae of the genus Laurencia.[4][5][6] This guide synthesizes available data to draw correlations between the structural modifications of the oppositadien scaffold and its impact on cytotoxicity, anti-inflammatory, and antimicrobial efficacy.

Comparative Biological Activity of Oppositadien-Type Sesquiterpenes and Related Compounds

The following tables summarize the quantitative data on the biological activities of selected oppositadien-type and related sesquiterpenes. Due to the limited availability of a comprehensive SAR study on a homologous series of oppositadien-type compounds, this guide presents a comparative analysis of structurally related sesquiterpenes isolated from various natural sources. This approach allows for preliminary deductions about the influence of different functional groups and stereochemistry on their biological effects.

Table 1: Cytotoxic Activity of Sesquiterpenes Against Various Cancer Cell Lines

CompoundSource OrganismCancer Cell LineIC50 (µM)Reference
Tagitinin CTithonia diversifoliaCol2 (human colon cancer)0.8[7]
1β,2α-epoxytagitinin CTithonia diversifoliaCol2 (human colon cancer)1.2[7]
Tagitinin JTithonia diversifoliaKB (oral cancer), HepG2 (liver cancer), A549 (lung cancer), MCF7 (breast cancer)0.29 - 0.85[8]
Tagitinin KTithonia diversifoliaKB, HepG2, A549, MCF70.45 - 1.23[8]
LaurebiphenylLaurencia tristichaA549, BGC-823 (stomach cancer), Bel 7402 (hepatoma), HCT-8 (colon cancer), HELA (cervical cancer)1.22 - 1.91 (µg/mL)[9]

Table 2: Anti-inflammatory Activity of Sesquiterpenes

CompoundAssayEndpointIC50 (µM)Reference
HelenalinCarrageenan-induced edemaInhibition of inflammationRequired for potency[10]
α-methylene-γ-lactone containing compoundsCarrageenan-induced edemaInhibition of inflammationRequired for activity[10]
HumuleneAirways allergic inflammationReduction of eosinophil recruitment-[11]

Table 3: Antimicrobial Activity of Sesquiterpenes

CompoundTest OrganismMIC (µg/mL)Reference
VermeerinStaphylococcus aureusSpecific activity[12]
FarnesolStaphylococcus aureus-[13]
Halogenated sesquiterpenesVarious bacteriaExhibited activity[14]

Structure-Activity Relationship Insights

While a definitive SAR for oppositadien-type sesquiterpenes is still emerging, preliminary analysis of the available data suggests several key trends:

  • The α-methylene-γ-lactone moiety appears to be a critical feature for both cytotoxic and anti-inflammatory activities in many sesquiterpene lactones.[10] This functional group is a potent Michael acceptor, capable of alkylating biological macromolecules and thereby disrupting cellular processes.

  • Epoxidation of the germacrane (B1241064) ring, as seen in the comparison between tagitinin C and 1β,2α-epoxytagitinin C, seems to slightly decrease the cytotoxic activity, suggesting that the conformation and accessibility of the lactone ring are important.[7]

  • Hydroxylation and acetylation patterns on the sesquiterpene scaffold significantly influence cytotoxicity. The positions and stereochemistry of these groups can affect the molecule's solubility, membrane permeability, and interaction with target proteins.

  • For antimicrobial activity , the presence of halogen atoms, particularly bromine and chlorine, in marine-derived sesquiterpenes often correlates with enhanced potency.[14] The lipophilicity and the specific stereochemistry of the halogenated compounds are thought to play a crucial role in their ability to disrupt microbial membranes or inhibit essential enzymes.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed experimental conditions.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (oppositadien-type sesquiterpenes) and incubate for 24-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is used to evaluate the anti-inflammatory properties of compounds.

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A vehicle control and a positive control (e.g., indomethacin) group should be included.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Path to Discovery: A Generalized Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies on natural products like oppositadien-type sesquiterpenes.

SAR_Workflow cluster_extraction Isolation & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR Analysis & Lead Optimization cluster_development Preclinical & Clinical Development A Natural Source (e.g., Tithonia diversifolia) B Extraction & Fractionation A->B C Isolation of Pure Compounds (e.g., Oppositadien-type Sesquiterpenes) B->C D Structure Elucidation (NMR, MS, X-ray) C->D E In vitro Bioassays (Cytotoxicity, Antimicrobial, Anti-inflammatory) D->E F Determination of Potency (IC50, MIC) E->F G Structure-Activity Relationship Analysis F->G H Identification of Pharmacophore G->H I Chemical Modification & Synthesis of Analogs H->I J Iterative Biological Testing I->J J->G K Lead Compound Selection J->K L In vivo Studies (Animal Models) K->L M Clinical Trials L->M

Generalized workflow for Structure-Activity Relationship (SAR) studies of natural products.

This guide provides a foundational understanding of the structure-activity relationships of oppositadien-type sesquiterpenes. Further research, including the synthesis of a wider range of analogues and their systematic biological evaluation, is necessary to fully delineate the pharmacophore and unlock the therapeutic potential of this promising class of natural products.

References

Unraveling the Bioactivity of 4(15),11-Oppositadien-1-ol: A Review of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of synthetic versus natural 4(15),11-Oppositadien-1-ol. To date, no published studies have presented experimental data directly comparing the efficacy of these two forms of the compound. Furthermore, there is a notable absence of specific bioactivity data for this compound itself, whether from natural or synthetic sources.

This guide, therefore, shifts its focus to the known biological activities of the plant species from which this compound has been isolated, primarily Guarea kunthiana. The bioactivities observed in the extracts of this plant may provide clues to the potential, yet unproven, therapeutic or practical applications of its individual constituents, including this compound.

Biological Activities of Guarea kunthiana Extracts

Guarea kunthiana, a plant from the Meliaceae family, has been the subject of several studies investigating its pharmacological properties. These studies have primarily focused on the antimicrobial, insecticidal, and antioxidant effects of its extracts and essential oils.

Antimicrobial Activity:

Extracts from the bark and essential oils of Guarea kunthiana have demonstrated notable antimicrobial properties. A study on the bark extract showed that it enhances the antimicrobial activities of human and bovine neutrophils, the first line of defense against pathogens.[1][2] This suggests that compounds within the extract can modulate the innate immune response. The essential oil of G. kunthiana has also been found to be effective against a range of microorganisms, with Gram-positive bacteria showing greater susceptibility than Gram-negative bacteria.[3][4]

Specifically, the essential oil was active against Salmonella serotypes Infantis, Typhimurium, and Give, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 54.6 µg/ml.[5] Alcoholic extracts also showed antimicrobial efficacy, particularly against Salmonella Infantis and Gallinarum.[6]

Insecticidal and Larvicidal Activity:

Research has also explored the potential of Guarea kunthiana as a source of natural insecticides. While the insecticidal activity of the essential oil and extracts against the lesser mealworm (Alphitobius diaperinus) was found to be relatively low, they did exhibit some larval and adult mortality.[5][6]

A significant finding was the larvicidal efficacy of a seed extract against Aedes aegypti, the mosquito vector for dengue, Zika, and chikungunya.[7][8] Bioassay-guided fractionation led to the isolation of the protolimonoid melianodiol (B1676180) as the active constituent, with a 50% lethal concentration (LC50) of 14.44 mg/mL.[7] This highlights the potential for discovering potent bioactive compounds within this plant species.

Antioxidant Activity:

The essential oil and alcoholic extracts of Guarea kunthiana have exhibited antioxidant potential.[3][4][5] The antioxidant capacity was found to be comparable to that of the synthetic antioxidant butylhydroxytoluene (B512018) (BHT), indicating the presence of compounds capable of scavenging free radicals.[5]

Summary of Biological Activities of Guarea kunthiana
Biological Activity Plant Part/Extract Key Findings References
Antimicrobial Bark ExtractEnhances phagocytosis and NET formation in human and bovine neutrophils.[1][2]
Essential OilEffective against various microorganisms, particularly Gram-positive bacteria. MIC/MBC of 54.6 µg/ml against some Salmonella serotypes.[3][4][5]
Alcoholic ExtractExhibited the greatest microbial susceptibility among extracts against certain Salmonella serotypes.[6]
Insecticidal Essential Oil & ExtractsLow to moderate mortality against Alphitobius diaperinus larvae and adults.[5][6]
Larvicidal Seed ExtractActive against Aedes aegypti larvae (LC50 = 169.93 μg/mL). Melianodiol identified as the active compound (LC50 = 14.44 mg/mL).[7][8]
Antioxidant Essential Oil & Alcoholic ExtractHigh antioxidant capacity, comparable to synthetic antioxidant BHT.[3][4][5]

Experimental Protocols

While specific protocols for testing this compound are not available, the following are generalized methodologies employed in the cited studies on Guarea kunthiana extracts. These can serve as a foundational reference for future investigations into the bioactivity of the specific compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Microplates: The plant extract or essential oil is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganisms and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the extract or oil that visibly inhibits microbial growth.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): An aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

Larvicidal Bioassay (Aedes aegypti)
  • Rearing of Larvae: Aedes aegypti larvae are reared under controlled laboratory conditions.

  • Preparation of Test Solutions: The plant extract is dissolved in a suitable solvent (e.g., ethanol) and then serially diluted in deionized water to obtain a range of test concentrations.

  • Exposure: Groups of late third or early fourth-instar larvae (typically 20-25 larvae per group) are placed in beakers containing the test solutions. A control group with the solvent and deionized water is also included.

  • Mortality Assessment: Larval mortality is recorded after a specific exposure period (e.g., 24 hours). Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the lethal concentrations (e.g., LC50 and LC90).

Workflow for Bioactivity Screening of Natural Products

The following diagram illustrates a general workflow for the investigation of bioactive compounds from natural sources, a process that could be applied to isolate and characterize the activity of this compound.

Bioactivity_Screening_Workflow Start Plant Material Collection (e.g., Guarea kunthiana) Extraction Extraction (e.g., Maceration, Distillation) Start->Extraction Crude_Extract Crude Extract / Essential Oil Extraction->Crude_Extract Bioassay Biological Activity Screening (Antimicrobial, Insecticidal, etc.) Crude_Extract->Bioassay Active_Extract Identification of Active Extract(s) Bioassay->Active_Extract Fractionation Bioassay-Guided Fractionation (Chromatography) Active_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay_Fractions Bioassay of Fractions Fractions->Bioassay_Fractions Active_Fraction Identification of Active Fraction(s) Bioassay_Fractions->Active_Fraction Isolation Isolation of Pure Compounds Active_Fraction->Isolation Pure_Compound Pure Compound (e.g., this compound) Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Final_Bioassay Definitive Bioactivity Testing of Pure Compound Pure_Compound->Final_Bioassay End Identification of Bioactive Compound and Mechanism of Action Studies Structure_Elucidation->End Final_Bioassay->End

Caption: A generalized workflow for the discovery of bioactive natural products.

References

Confirming the Blueprint of Nature: A Comparative Guide to Orthogonal Methods for Novel Natural Product Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a novel natural product's structure is a critical milestone. This guide provides a comprehensive comparison of the three primary orthogonal spectroscopic and crystallographic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography. By leveraging the complementary nature of these methods, researchers can achieve a high degree of confidence in their structural assignments, a prerequisite for further biological evaluation and synthetic efforts.

The elucidation of a new natural product's molecular architecture is a meticulous process that relies on the convergence of data from multiple independent analytical techniques. This orthogonal approach, where each method provides a unique piece of the structural puzzle, is essential for minimizing ambiguity and avoiding mischaracterization. While NMR spectroscopy serves as the cornerstone for delineating the carbon-hydrogen framework and connectivity, HRMS provides the precise molecular formula and fragmentation patterns. For the ultimate confirmation of three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography stands as the gold standard, when applicable.

This guide will delve into the principles, experimental considerations, and data interpretation of each technique, offering a clear comparison of their capabilities and limitations. Detailed experimental protocols are provided to offer practical insights for laboratory application.

Comparative Analysis of Key Structural Elucidation Techniques

The selection of appropriate analytical methods is contingent on the nature of the isolated natural product, the quantity of material available, and the specific structural questions being addressed. The following table summarizes the key performance indicators for NMR, HRMS, and X-ray crystallography.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)Single-Crystal X-ray Crystallography
Primary Information Carbon-hydrogen framework, atom connectivity (2D NMR), relative stereochemistry (NOE)Elemental composition (molecular formula), molecular weight, fragmentation patterns3D molecular structure, absolute stereochemistry, bond lengths and angles
Sample Requirement 1-10 mg for a full suite of 1D and 2D experiments[1]ng to µg range[2]High-quality single crystal (0.1-0.3 mm)[3]
Resolution High (dependent on magnetic field strength)Very high (typically >10,000)[4]Atomic resolution (~1 Å)
Experiment Time Minutes to hours per experiment; a full dataset can take >1 day[5]Minutes per sampleHours to days for data collection and structure refinement
Strengths Non-destructive, provides detailed connectivity information, applicable to a wide range of soluble compounds.[6]High sensitivity, provides exact molecular formula, suitable for complex mixtures (with LC/GC).[7][8]Unambiguous determination of 3D structure and absolute configuration.[6]
Limitations Lower sensitivity compared to MS, requires pure samples, can be challenging for very complex or large molecules.[2]Does not provide detailed connectivity or stereochemical information, fragmentation can be complex to interpret.[2]Requires a high-quality single crystal, which can be difficult to obtain.

The Workflow of Structural Confirmation: An Integrated Approach

The process of elucidating the structure of a novel natural product is a logical progression, starting with preliminary characterization and moving towards definitive structural assignment. The following workflow diagram illustrates the interplay between the key orthogonal methods.

workflow cluster_initial Initial Analysis cluster_spectrometry Spectroscopic & Spectrometric Analysis cluster_hypothesis Structure Hypothesis cluster_confirmation Absolute Structure Confirmation Isolation Isolation Purity_Check Purity Check (HPLC, LC-MS) Isolation->Purity_Check HRMS HRMS Analysis Purity_Check->HRMS NMR NMR Spectroscopy (1D & 2D) Purity_Check->NMR Data_Integration Data Integration & Proposed Structure HRMS->Data_Integration NMR->Data_Integration Crystallization Crystallization Trials Data_Integration->Crystallization Xray X-ray Crystallography Crystallization->Xray Successful Derivatization Chemical Derivatization/ Chiroptical Methods Crystallization->Derivatization Unsuccessful Final_Structure Confirmed Structure Xray->Final_Structure Derivatization->Final_Structure

References

Safety Operating Guide

Personal protective equipment for handling 4(15),11-Oppositadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 4(15),11-Oppositadien-1-ol, a sesquiterpenoid alcohol. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given that this compound is a volatile organic compound (VOC), appropriate PPE is essential to minimize exposure.[1] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles should be tightly fitting and conform to EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing.[2]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of after contamination.
Body Protection Laboratory CoatA standard laboratory coat should be worn and buttoned to cover as much skin as possible.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

Health Hazard Information

First Aid Procedures:

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[6] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Operational Plan: Handling and Storage

Handling: Due to its volatile nature, this compound should be handled with care to prevent evaporation and inhalation of vapors.

  • Ventilation: All work with this compound must be performed in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[3]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential ignition sources.[5][7]

  • Transfers: When transferring the liquid, do so carefully to minimize splashing and aerosol generation.

Storage: Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Containers: Store in a tightly sealed, airtight container, preferably made of amber glass to protect from light.

  • Temperature: Store in a cool, well-ventilated area.[7] For long-term storage, refrigeration may be appropriate, but ensure the refrigerator is rated for flammable materials if the compound is determined to be flammable.[8]

  • Incompatibilities: Avoid storing with strong oxidizing agents.[6]

Disposal Plan

As this compound is a naturally occurring terpenoid, it is not expected to be highly toxic to the environment. However, all chemical waste should be disposed of responsibly.

  • Waste Classification: Based on available information for similar substances, small quantities of this compound may be considered non-hazardous waste.[9][10][11]

  • Disposal Method: For small quantities, and if local regulations permit, the compound may be disposed of down the sanitary sewer with copious amounts of water.[12] Alternatively, it can be collected in a designated, labeled waste container for organic materials and disposed of through an approved chemical waste program.

  • Empty Containers: Empty containers should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as chemical waste. The rinsed container can then be disposed of as regular laboratory glass waste.[9][13]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for handling this compound and the logical relationship of safety precautions.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Transfer Compound Transfer Compound Prepare Work Area->Transfer Compound Perform Experiment Perform Experiment Transfer Compound->Perform Experiment Clean Glassware Clean Glassware Perform Experiment->Clean Glassware Dispose of Waste Dispose of Waste Clean Glassware->Dispose of Waste Store Compound Store Compound Dispose of Waste->Store Compound

Caption: General laboratory workflow for handling this compound.

G Chemical Properties Chemical Properties Handling Procedures Handling Procedures Chemical Properties->Handling Procedures PPE PPE Chemical Properties->PPE Disposal Plan Disposal Plan Chemical Properties->Disposal Plan Safe Laboratory Practice Safe Laboratory Practice Handling Procedures->Safe Laboratory Practice PPE->Safe Laboratory Practice Disposal Plan->Safe Laboratory Practice

Caption: Interrelationship of safety components for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。